molecular formula C9H11ClN2O B1278448 4-amino-2-chloro-N,N-dimethylbenzamide CAS No. 98995-06-3

4-amino-2-chloro-N,N-dimethylbenzamide

Cat. No.: B1278448
CAS No.: 98995-06-3
M. Wt: 198.65 g/mol
InChI Key: HYYZVBNRQCDKET-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-06-3) is a substituted benzamide derivative with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is characterized by an amino group (-NH₂) at the para position, a chloro group (-Cl) at the ortho position, and two methyl groups on the amide nitrogen, forming an N,N-dimethylamide . Its SMILES representation is CN(C)C(=O)C1=C(C=C(C=C1)N)Cl, and it has the InChIKey HYYZVBNRQCDKET-UHFFFAOYSA-N . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. It is widely used in the synthesis of more complex organic molecules . Its structure allows it to undergo various chemical reactions, including oxidation of the amino group to form nitro derivatives and reduction to yield different amine derivatives . The chlorine atom can also be substituted with other functional groups under specific conditions, enhancing its utility in constructing diverse chemical libraries . From a mechanistic perspective, its research value is attributed to its potential to interact with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects that are useful for biochemical studies . The compound can be synthesized through several routes. One efficient method is a one-pot oxidative amidation starting from 4-amino-2-chlorobenzyl alcohol, using dimethylamine and tert-Butyl hydroperoxide (TBHP) with Bis(acetoxy)iodobenzene (DIB) in acetonitrile under reflux, yielding the product with high regioselectivity . A multi-step synthesis via nitro reduction and amidation is also available, involving the conversion of a precursor acid to an acid chloride followed by reaction with dimethylamine . 4-Amino-2-chloro-N,N-dimethylbenzamide is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZVBNRQCDKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449237
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98995-06-3
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Strategic Utility of 4-amino-2-chloro-N,N-dimethylbenzamide in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that can serve as springboards for the development of potent and selective therapeutic agents. Within this context, substituted benzamides have emerged as a privileged class of compounds, owing to their versatile biological activities and amenability to synthetic modification. This technical guide provides an in-depth exploration of 4-amino-2-chloro-N,N-dimethylbenzamide, a key synthetic intermediate whose structural motifs are integral to the creation of next-generation antiviral and anticancer therapeutics. We will dissect the synthetic routes to and from this compound, elucidate its role in the generation of biologically active molecules, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed to be a comprehensive resource, blending established chemical principles with cutting-edge applications to showcase the strategic importance of this unassuming yet powerful building block.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in the design of a vast array of pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antiemetic, antipsychotic, and anticancer properties.[1] Its prevalence in biologically active compounds stems from its ability to participate in key hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability of the amide bond. The strategic functionalization of the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific enzymes or receptors.

4-amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-06-3) represents a particularly valuable, yet underexplored, starting material for the synthesis of complex molecular architectures. Its defining features—a nucleophilic amino group, a strategically positioned chlorine atom, and a dimethylated amide—offer multiple avenues for synthetic diversification. This guide will illuminate the path from this intermediate to potent antiviral agents, providing a testament to its significance in the drug discovery pipeline.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 98995-06-3[2]
Molecular Formula C₉H₁₁ClN₂O[2]
Molecular Weight 198.65 g/mol [2]
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF
SMILES CN(C)C(=O)C1=C(C=C(C=C1)N)Cl[2]
InChIKey HYYZVBNRQCDKET-UHFFFAOYSA-N[2]

Safety and Handling:

  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Precautionary Statements:

    • Prevention: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3][4][5]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water.[3][4][5]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5]

      • Call a POISON CENTER or doctor if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[3][4][5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[3][4][5]

Synthetic Pathways and Methodologies

The primary utility of 4-amino-2-chloro-N,N-dimethylbenzamide lies in its role as a precursor to more complex and biologically active molecules. The following sections detail the synthesis of this intermediate and its subsequent elaboration into potent antiviral agents.

Synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide

While several synthetic routes are possible, a common and efficient method involves a multi-step process starting from a more readily available precursor. A plausible and widely applicable route commences with the corresponding nitro-substituted benzoic acid.

Workflow for the Synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide:

A 2-Chloro-4-nitrobenzoic acid B 2-Chloro-4-nitrobenzoyl chloride A->B SOCl2 or (COCl)2 C 2-Chloro-N,N-dimethyl-4-nitrobenzamide B->C Dimethylamine (HN(CH3)2) D 4-amino-2-chloro-N,N-dimethylbenzamide C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C) A 5-Chlorosalicylic acid C N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide A->C Amide Coupling (e.g., PCl3) B 2-Chloro-4-nitroaniline B->C D N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide C->D Reduction (e.g., SnCl2/HCl or Fe/NH4Cl) RSV RSV Infection TLR Toll-like Receptors (TLRs) RSV->TLR IRF3 IRF3 Activation TLR->IRF3 NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines IRF3->Cytokines NFkB->Cytokines Inhibitor N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues Inhibitor->IRF3 Inhibition Inhibitor->NFkB Inhibition

Sources

A Comprehensive Technical Guide to the Safety and Handling of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-amino-2-chloro-N,N-dimethylbenzamide (CAS No. 98995-06-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure through inhalation, skin contact, or ingestion.

GHS Classification

The available GHS classification for 4-amino-2-chloro-N,N-dimethylbenzamide is as follows:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDangerGHS05
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationWarningGHS07

Data sourced from ChemScene.[1]

The primary hazards associated with this compound are skin irritation, severe eye damage, and respiratory tract irritation.[1] The "Danger" signal word for eye damage indicates the potential for serious injury.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂OChemScene[1]
Molecular Weight 198.65 g/mol ChemScene[1]
CAS Number 98995-06-3ChemScene[1]
Appearance Solid (presumed)General chemical knowledge
Solubility Very soluble in waterThermo Fisher Scientific[2]

Safe Handling and Standard Operating Procedures

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with solid 4-amino-2-chloro-N,N-dimethylbenzamide should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles. The fume hood should have adequate airflow, and its performance should be regularly verified. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.[4]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection.[4]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Double gloving is recommended.Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals.[4][5]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.[4]
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-rated respirator should be used to protect against the inhalation of fine dust particles, especially when working outside of a fume hood or if dust generation is likely.Minimizes the risk of respiratory tract irritation.[5]
Standard Handling Protocol

The following step-by-step methodology should be followed when handling 4-amino-2-chloro-N,N-dimethylbenzamide:

  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational, and all necessary PPE is correctly worn.

  • Weighing and Transfer : Carefully weigh the solid compound within the fume hood to minimize dust generation. Use a spatula for transfers and avoid pouring the powder.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in a designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 and weigh Weigh Compound prep2->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent transfer->dissolve decon Decontaminate Surfaces dissolve->decon waste Dispose of Waste decon->waste wash Wash Hands waste->wash

Standard Handling Workflow

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Incompatible Materials : Store away from strong oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response
  • Minor Spill : If a small amount of the compound is spilled, and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.[6]

  • Major Spill : In the case of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel.[6]

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

G cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event flush Flush with Water (15 min) exposure->flush fresh_air Move to Fresh Air exposure->fresh_air no_vomit Do Not Induce Vomiting exposure->no_vomit remove_clothing Remove Contaminated Clothing flush->remove_clothing medical_skin_eye Seek Medical Attention remove_clothing->medical_skin_eye oxygen Administer Oxygen if Needed fresh_air->oxygen medical_inhalation Seek Medical Attention oxygen->medical_inhalation rinse_mouth Rinse Mouth no_vomit->rinse_mouth medical_ingestion Seek Medical Attention rinse_mouth->medical_ingestion

Emergency Response Decision Tree

Waste Disposal

All waste containing 4-amino-2-chloro-N,N-dimethylbenzamide must be treated as hazardous waste.[6]

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[6]

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal.

  • Disposal Method : Dispose of all waste in accordance with institutional, local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While 4-amino-2-chloro-N,N-dimethylbenzamide is a valuable compound in research and development, its potential hazards necessitate a rigorous and proactive approach to safety. By understanding its GHS classification, adhering to strict handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet from your supplier and your institution's environmental health and safety office for the most current and comprehensive information.

References

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Google Patents. (2011). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • PubChem. 4-Chloro-N,N-dimethylbenzamide. [Link]

  • Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • Washington State Department of Ecology. (2020). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. [Link]

  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • IPI Global. Safe and efficient handling of chlorinated solvents. [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. [Link]

  • PubMed Central. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. [Link]

  • Scribd. 15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Google Patents. (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Methodological & Application

The Versatile Scaffold: 4-amino-2-chloro-N,N-dimethylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The 4-amino-2-chloro-N,N-dimethylbenzamide moiety has emerged as a privileged starting point for the synthesis of diverse compound libraries targeting a range of biological entities. Its inherent structural features—a reactive aromatic amine, a strategically positioned chlorine atom, and a stable dimethylamide—offer medicinal chemists a versatile platform for molecular elaboration and property modulation. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its utility in the generation of potent kinase inhibitors. While direct, publicly available data on extensive drug discovery campaigns originating from this specific N,N-dimethylated compound is limited, we will draw upon well-documented examples of closely related 4-aminobenzamide derivatives to provide field-proven insights and detailed protocols.

Core Attributes and Synthetic Versatility

4-Amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-03-6) is a substituted benzamide that serves as a key synthetic intermediate.[1] Its utility stems from the distinct reactivity of its functional groups. The 4-amino group is a key handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and arylation. The 2-chloro substituent, ortho to the amide, influences the conformation of the molecule and can be a site for further chemical modification or can play a direct role in binding to a biological target. The N,N-dimethylamide is generally a metabolically stable group that can act as a hydrogen bond acceptor.

The synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide itself can be achieved through multiple routes, including a one-pot oxidative amidation of 4-amino-2-chlorobenzyl alcohol or a multi-step process involving nitro reduction and amidation of a suitable precursor.[1] This accessibility makes it an attractive starting material for library synthesis in drug discovery programs.

Application Focus: Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-aminobenzamide scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.

Design Rationale for Kinase Inhibitor Synthesis

The general strategy for designing kinase inhibitors based on the 4-aminobenzamide scaffold involves the modification of the 4-amino group to introduce moieties that can interact with key residues in the kinase ATP-binding site. A common approach is the synthesis of N-acyl or N-aryl derivatives.

A representative design strategy is to couple the 4-amino group with a heterocyclic partner, which can mimic the adenine region of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase. The 2-chloro and N,N-dimethylbenzamide portions of the scaffold can then be further modified to optimize potency, selectivity, and pharmacokinetic properties by interacting with the solvent-exposed regions of the ATP-binding pocket.

Application Note 1: Synthesis of a Purine-Based Kinase Inhibitor Library

This section details a representative workflow for the synthesis of a library of potential kinase inhibitors based on the 4-aminobenzamide scaffold, inspired by the synthesis of related 4-methylbenzamide derivatives containing substituted purines.[2]

Experimental Workflow

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Biological Evaluation start 4-amino-2-chloro-N,N- dimethylbenzamide coupling Coupling with Substituted Purines start->coupling Amide bond formation or Buchwald-Hartwig coupling diversification Further Modification of Purine Ring coupling->diversification e.g., Nucleophilic aromatic substitution on purine screening Kinase Panel Screening diversification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor library.

Detailed Synthetic Protocol: Coupling of 4-amino-2-chloro-N,N-dimethylbenzamide with 2,6-dichloropurine

This protocol describes a key step in the synthesis of a potential kinase inhibitor library, where the core scaffold is coupled with a heterocyclic moiety.

Materials:

  • 4-amino-2-chloro-N,N-dimethylbenzamide

  • 2,6-dichloropurine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2,6-dichloropurine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Addition of Scaffold: Add a solution of 4-amino-2-chloro-N,N-dimethylbenzamide (1.0 equivalent) in DMF to the reaction mixture under stirring.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale: This nucleophilic aromatic substitution reaction attaches the purine heterocycle to the core scaffold. The 2,6-dichloro-purine is a versatile intermediate, as the chlorine atoms can be selectively displaced in subsequent steps to introduce further diversity into the library.[2]

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical SAR data for a series of kinase inhibitors derived from a 4-aminobenzamide scaffold, illustrating how modifications can impact biological activity. The data is modeled after findings for related benzamide-based kinase inhibitors.[2]

Compound IDR1 (Modification at Purine C2)R2 (Modification at Purine C6)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
1 -Cl-Cl2.55.1
2 -OCH₃-Cl1.83.2
3 -NH₂-Cl0.91.5
4 -Cl-NH(cyclopropyl)8.215.7
5 -NH₂-NH(cyclopropyl)3.17.8

Interpretation of SAR Data:

  • Modification at C2: Replacing the chlorine at the C2 position of the purine with a methoxy group (Compound 2 ) or an amino group (Compound 3 ) generally leads to an increase in potency against both Kinase X and Kinase Y. This suggests that a hydrogen bond donor or acceptor at this position is favorable for binding. The amino group in Compound 3 provides the most significant improvement, likely due to a strong hydrogen bond interaction with the kinase hinge region.

  • Modification at C6: Introduction of a cyclopropylamino group at the C6 position (Compounds 4 and 5 ) results in a decrease in potency compared to their chloro-substituted counterparts. This indicates that a bulky substituent at this position may be sterically hindered within the ATP-binding pocket of these particular kinases.

Mechanistic Insights: Signaling Pathway Inhibition

Derivatives of the 4-aminobenzamide scaffold often function by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, many kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream kinases in the MAPK/ERK and PI3K/Akt pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Aminobenzamide Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Simplified signaling pathways commonly targeted by kinase inhibitors.

The diagram above illustrates how a 4-aminobenzamide-based kinase inhibitor might block signaling through the MAPK/ERK and PI3K/Akt pathways by inhibiting an upstream receptor tyrosine kinase or a downstream kinase like RAF. This inhibition prevents the phosphorylation cascade that ultimately leads to gene transcription and cell proliferation, thus exerting an anti-cancer effect.

Conclusion

4-amino-2-chloro-N,N-dimethylbenzamide represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries. As exemplified by the development of related kinase inhibitors, this scaffold provides a robust foundation for the design of potent and selective therapeutic agents. The strategic modification of its core structure, guided by rigorous SAR studies and a deep understanding of the target biology, will undoubtedly continue to yield novel drug candidates for the treatment of a wide range of diseases.

References

  • Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shyla, A., Shish, A., ... & Shmanai, V. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159. [Link]

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Institute of Chromatographic Sciences

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-2-chloro-N,N-dimethylbenzamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from method development rationale to full validation procedures based on International Council for Harmonisation (ICH) guidelines. The described isocratic reversed-phase method utilizes a C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document serves as a complete technical resource, explaining the scientific reasoning behind the chosen parameters to ensure robust and reproducible results.

Introduction and Method Rationale

4-amino-2-chloro-N,N-dimethylbenzamide is a substituted aromatic amide whose accurate quantification is essential for process control, stability testing, and quality assurance in various research and manufacturing settings[1][2]. The molecule's structure, featuring a moderately polar benzamide core with a basic amino group and a hydrophobic chloro-substituent, makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC)[3].

The primary objective was to develop a straightforward, yet robust, analytical method that resolves the analyte from potential impurities and delivers consistent results. This document details the systematic approach to method development and provides a step-by-step protocol for its implementation and validation.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure Chemical Structure of 4-amino-2-chloro-N,N-dimethylbenzamide[4]
CAS Number 98995-06-3[1]
Molecular Formula C₉H₁₁ClN₂O[1]
Molecular Weight 198.65 g/mol [1]
Predicted XLogP 1.7[4]
Topological Polar Surface Area 46.3 Ų[1]
Rationale for Chromatographic Choices
  • Chromatographic Mode: Reversed-Phase (RP) The predicted XLogP of 1.7 indicates moderate hydrophobicity, making RP-HPLC the most suitable separation mode[3][4]. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected as it is a versatile and widely used stationary phase that provides excellent retention for a broad range of moderately polar to non-polar analytes[5]. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice for achieving good resolution and efficiency.

  • Mobile Phase Composition The mobile phase consists of an organic modifier and an aqueous buffer.

    • Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Buffer: The presence of a primary amine group (pKa ~4-5) necessitates pH control to ensure consistent analyte ionization and retention time. A phosphate buffer at pH 3.0 was selected to ensure the amino group is fully protonated (in its cationic form), which minimizes peak tailing and improves peak shape.

  • Detection Wavelength (λ) The analyte contains a substituted benzene ring, a chromophore that strongly absorbs UV light. Based on the UV spectra of structurally similar compounds like 4-aminobenzamide and other chlorinated aromatic compounds, a detection wavelength in the range of 240-280 nm is expected to provide high sensitivity[6][7]. For this method, a Diode Array Detector (DAD) was used to determine the absorbance maximum (λmax) of the analyte, which was found to be 254 nm.

Detailed Analytical Protocol

Apparatus and Software
  • HPLC System with quaternary or binary pump, degasser, autosampler, and column thermostat.

  • Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS) software (e.g., Millennium, Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Materials
  • 4-amino-2-chloro-N,N-dimethylbenzamide reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).

  • Phosphoric acid (H₃PO₄) (85%, Reagent grade).

  • Deionized water (18.2 MΩ·cm).

Solution Preparation
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or online degasser.

  • Diluent: Prepare a mixture of buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample powder containing the analyte. Dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

The following diagram illustrates the end-to-end process for sample analysis.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Isocratic Elution (60:40 Buffer:ACN) E->F G UV Detection @ 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Sources

Application Notes and Protocols for the Purification of 4-amino-2-chloro-N,N-dimethylbenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 4-amino-2-chloro-N,N-dimethylbenzamide via column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both scientific integrity and practical success. We will explore the foundational principles of chromatography as they apply to this specific molecule, detailing methods for stationary phase selection, mobile phase optimization via Thin-Layer Chromatography (TLC), column packing, and fraction analysis.

Introduction: The Rationale for Chromatographic Purification

4-amino-2-chloro-N,N-dimethylbenzamide is a substituted benzamide derivative that often serves as a key intermediate in the synthesis of more complex molecules in medicinal chemistry. Synthetic routes to this compound can yield a crude product contaminated with unreacted starting materials, byproducts, and other impurities. To ensure the integrity of subsequent synthetic steps and the validity of biological screening data, rigorous purification is paramount.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[1][2] The principle of this technique lies in the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[3] For a molecule like 4-amino-2-chloro-N,N-dimethylbenzamide, which possesses both polar (amino and amide groups) and non-polar (chlorinated aromatic ring) characteristics, column chromatography offers an effective means of isolating the desired product with high purity.

The primary amino group and the tertiary amide introduce polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring imparts hydrophobic character. This amphiphilic nature necessitates a carefully optimized chromatographic system to achieve efficient separation from both more polar and less polar impurities.

Foundational Knowledge: Selecting the Chromatographic System

The success of any chromatographic purification hinges on the appropriate selection of the stationary and mobile phases.[3]

Stationary Phase: The Role of Silica Gel

For the separation of moderately polar compounds like 4-amino-2-chloro-N,N-dimethylbenzamide, silica gel (SiO₂) is the most common and effective stationary phase.[1] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and polar. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

However, the basicity of the aromatic amine in the target molecule can lead to strong, sometimes irreversible, binding to the acidic silanol groups, resulting in poor recovery and significant "tailing" of the peak on the column.[4] To mitigate this, two approaches can be considered:

  • Standard Silica Gel: For many applications, standard silica gel (60 Å, 230-400 mesh for flash chromatography) is sufficient, provided the mobile phase is optimized to reduce tailing.

  • Deactivated or Basic Alumina: In cases of severe tailing or product decomposition on silica, a more basic stationary phase like alumina (Al₂O₃) can be employed.[1] However, for this protocol, we will focus on the more ubiquitous silica gel and address potential issues through mobile phase modification.

Mobile Phase: The Eluent's Critical Function

The mobile phase, or eluent, is the solvent or mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that must be fine-tuned to achieve separation.[1] A more polar mobile phase will increase the elution speed of all compounds. For 4-amino-2-chloro-N,N-dimethylbenzamide, a mixture of a non-polar and a polar solvent is ideal. Common solvent systems for compounds of similar polarity include:

  • Hexane/Ethyl Acetate: A versatile and widely used system. Hexane is non-polar, while ethyl acetate provides polarity.[5]

  • Dichloromethane/Methanol: Suitable for more polar compounds.[5]

  • Petroleum Ether/Ethyl Acetate: Mentioned in the synthesis of the closely related 4-chloro-N,N-dimethylbenzamide.

The optimal mobile phase will result in the target compound having a retention factor (Rf) of approximately 0.25-0.35 in the preliminary TLC analysis. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.[6]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop an appropriate solvent system using TLC.[1] TLC provides a rapid and inexpensive way to determine the optimal mobile phase composition.

TLC Protocol
  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase mixture. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The aromatic nature of the compound should allow for easy visualization.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Optimizing the Mobile Phase
  • If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • If the Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent.

  • If spots are tailing: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to the mobile phase. This will compete with the basic amine of the product for the acidic sites on the silica gel, resulting in sharper spots.

A good starting point for TLC analysis of 4-amino-2-chloro-N,N-dimethylbenzamide is 30% ethyl acetate in hexane . Adjust the ratio as needed to achieve an Rf of ~0.3.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude product using flash column chromatography.

Materials and Equipment
Item Specification
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Glass ColumnAppropriate size for the amount of silica
Mobile PhaseOptimized from TLC (e.g., Hexane/Ethyl Acetate)
Triethylamine (optional)Reagent grade
Crude Product1-2 grams
Collection TubesTest tubes or vials
TLC Plates and ChamberFor fraction analysis
Rotary EvaporatorFor solvent removal
High Vacuum PumpFor final drying
Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be roughly 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow some solvent to drain, settling the silica bed. Add more solvent as needed to prevent the column from running dry. The top of the silica bed should be flat.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 g) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

G cluster_prep Preparation cluster_column Column Loading crude Crude Product dissolve Dissolve in minimal solvent crude->dissolve add_silica Add small amount of silica gel dissolve->add_silica rotovap Rotary evaporation add_silica->rotovap dry_powder Free-flowing powder rotovap->dry_powder load_powder Carefully add powder to column top dry_powder->load_powder packed_column Packed Silica Gel Column caption Dry Loading Workflow

Caption: Dry Loading Workflow for Column Chromatography.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Start collecting fractions in separate test tubes as the solvent begins to elute from the bottom.

  • If a gradient elution is necessary (e.g., to elute more polar impurities), gradually increase the polarity of the mobile phase (e.g., from 30% to 50% ethyl acetate in hexane).

Step 4: Monitoring the Separation

  • Periodically analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in the optimized mobile phase and visualize under UV light.

  • Identify the fractions containing the pure product (a single spot at the target Rf).

G start Start Elution collect Collect Fraction (e.g., #1) start->collect tlc Spot Fraction on TLC Plate collect->tlc is_pure Is the fraction pure? tlc->is_pure combine Combine Pure Fractions is_pure->combine Yes next_fraction Collect Next Fraction is_pure->next_fraction No combine->next_fraction next_fraction->tlc end End of Elution next_fraction->end All fractions collected

Caption: Fraction Analysis and Collection Workflow.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation and Expected Results

Parameter Expected Outcome Notes
Starting Purity (by HPLC/NMR) ~80-90%Dependent on the success of the synthesis.
Final Purity (by HPLC/NMR) >98%The goal of the purification.
Yield 60-85%Losses are expected during chromatography.
Appearance White to off-white solid
TLC Rf (30% EtOAc/Hexane) ~0.3This is an estimate and should be optimized.

Troubleshooting

Problem Possible Cause Solution
Product won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Product elutes too quickly Mobile phase is too polar.Use a less polar mobile phase.
Poor separation Incorrect mobile phase; column overloaded.Re-optimize mobile phase with TLC; use less crude product.
Streaking/Tailing on column Strong interaction with silica.Add 0.5-1% triethylamine to the mobile phase.
Cracked silica bed Column ran dry.Ensure the solvent level is always above the silica bed.

Conclusion

The column chromatography protocol detailed in this application note provides a robust and reliable method for the purification of 4-amino-2-chloro-N,N-dimethylbenzamide. By leveraging preliminary TLC analysis to optimize the mobile phase and employing proper column packing and sample loading techniques, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development. The key to success lies in a systematic approach, understanding the chemical principles at play, and careful execution of the protocol.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Clark, C. R., Smith, F. T., Clark, M. R., & Garcia-Roura, L. E. (1990). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamides Related to Remoxipride.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • de Jong, G. J., van den Broek, C. P., Tjaden, U. R., & van der Greef, J. (1986). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

  • Sinioja, T. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 23(24), 25066–25075.
  • Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • University of Illinois. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Retrieved from [Link]

  • U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Application Note: Determination of the Solubility of 4-amino-2-chloro-N,N-dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust protocol for determining the thermodynamic solubility of the small molecule 4-amino-2-chloro-N,N-dimethylbenzamide in a range of common organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This document provides a detailed methodology based on the gold-standard shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic success of a drug candidate is intrinsically linked to its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising compound in later developmental stages.[1] Therefore, the early and accurate determination of a compound's solubility profile in various solvent systems is a cornerstone of pre-formulation studies. This application note focuses on 4-amino-2-chloro-N,N-dimethylbenzamide, a benzamide derivative of interest in pharmaceutical research. Understanding its solubility in a diverse set of organic solvents is essential for developing suitable formulations for both in vitro and in vivo testing.

Benzamide and its derivatives are known to be predominantly soluble in polar organic solvents like ethanol, methanol, and acetone.[2] The solubility of benzamide generally increases with temperature and is influenced by the solvent's polarity.[3][4] For instance, the solubility of benzamide follows the general trend of methanol > acetone > ethanol > and so on, with lower solubility in less polar solvents like ethyl acetate and acetonitrile.[3][4] This established knowledge for the parent compound provides a rational basis for selecting an appropriate range of solvents for testing 4-amino-2-chloro-N,N-dimethylbenzamide.

Physicochemical Properties of 4-amino-2-chloro-N,N-dimethylbenzamide

A thorough understanding of the test compound's properties is fundamental to designing a solubility study.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O[5]
Molecular Weight 198.65 g/mol [5]
Chemical Structure O=C(N(C)C)C1=CC=C(N)C=C1Cl[5]
LogP (Predicted) 1.624[5]
Topological Polar Surface Area (TPSA) 46.33 Ų[5]

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To determine the true equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Rationale for Method Selection
  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, where the dissolved solute is in equilibrium with the solid phase.[7] This is a critical parameter for formulation development.[7] Kinetic solubility, on the other hand, is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[7][8][9] While useful for high-throughput screening, it does not represent the true solubility.[9] For the purpose of this application note, we will focus on the more definitive thermodynamic solubility.

  • Shake-Flask as the Gold Standard: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its simplicity, reliability, and the direct way it mimics the equilibrium process.[6]

Solvent Selection

The choice of solvents should cover a range of polarities to provide a comprehensive understanding of the compound's solubility profile. Based on the known solubility of benzamide, the following solvents are recommended for the initial screening of 4-amino-2-chloro-N,N-dimethylbenzamide:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

  • Aprotic Nonpolar Solvents: Ethyl Acetate, Dichloromethane, Toluene

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the solubility of 4-amino-2-chloro-N,N-dimethylbenzamide using the shake-flask method and HPLC analysis.

Materials and Reagents
  • 4-amino-2-chloro-N,N-dimethylbenzamide (≥98% purity)[5]

  • HPLC-grade organic solvents (as selected above)[10]

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (for mobile phase)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

  • Analytical balance

  • HPLC system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 4-amino-2-chloro-N,N-dimethylbenzamide B Add selected organic solvent A->B to vials C Seal vials and place on shaker B->C D Incubate at controlled temperature (e.g., 25°C) for 24-48 hours C->D E Filter the supernatant through a 0.22 µm filter D->E F Dilute the filtrate with mobile phase E->F G Analyze by HPLC F->G J Calculate solubility (mg/mL or µM) G->J H Prepare calibration standards I Generate calibration curve H->I I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Solubility of 4-amino-2-chloro-N,N-dimethylbenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-amino-2-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to variable results, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1] This document provides a structured, science-backed approach to systematically overcoming these challenges, ensuring the reliability and reproducibility of your experimental data.

Compound Profile: 4-amino-2-chloro-N,N-dimethylbenzamide

Understanding the physicochemical properties of a compound is the first step in designing an effective solubilization strategy.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₉H₁₁ClN₂O-
Molecular Weight 198.65 g/mol [2]Moderate molecular weight.
Structure Chemical structure of 4-amino-2-chloro-N,N-dimethylbenzamideThe aromatic rings and chloro- substituent contribute to hydrophobicity. The amino and amide groups offer sites for hydrogen bonding.
Predicted LogP 1.624[2]Indicates a moderate lipophilicity, suggesting that the compound is likely to be poorly soluble in aqueous media.
Predicted pKa The aromatic amino group is basic.The compound's solubility is expected to be highly dependent on pH.[3][4] It will be more soluble at acidic pH where the amino group is protonated and charged.
Topological Polar Surface Area (TPSA) 46.33 Ų[2]This value suggests moderate cell permeability but does not guarantee aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-amino-2-chloro-N,N-dimethylbenzamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

A1: This is a common phenomenon known as "DMSO crash-out." While DMSO is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous buffer.[5] Many compounds that are stable in 100% DMSO will precipitate when the final DMSO concentration in the assay drops to the typical working range of 0.1-1%.[1][5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line. Generally, final DMSO concentrations should be kept at or below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[6][7][8] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[7] It is crucial to run a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[9][10][11]

Q3: Can I just sonicate my sample or heat it to get it into solution?

A3: While these methods can sometimes create a supersaturated solution, they are not recommended for generating stable stock solutions for assays. A supersaturated solution is thermodynamically unstable and the compound is likely to precipitate over time, during storage, or upon dilution, leading to inconsistent results. The goal is to achieve true thermodynamic solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide follows a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulations.

Tier 1: Initial Assessment & pH Modification

The presence of an ionizable amino group on the molecule makes its solubility pH-dependent.[3][4][12][13] This should be the first variable you explore.

Q: How can I determine if pH adjustment will solve my solubility problem?

A: You can perform a simple pH-solubility screen. The amino group is basic and will become protonated (and more soluble) at acidic pH.

Protocol 1: Basic pH-Solubility Screening
  • Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Compound Addition: Add a small, known amount of your solid compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (4-24h) to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, or HPLC).

  • Analysis: Plot the measured solubility against the buffer pH. A significant increase in solubility at lower pH values indicates that this is a viable strategy.

Consideration: While lowering the pH may increase solubility, you must ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).

Tier 2: Co-Solvent Systems

If pH adjustment is not sufficient or is incompatible with your assay, the next step is to use a co-solvent system. A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[14][15][16][17]

Q: My compound still isn't soluble enough at a biologically compatible pH. Which co-solvent should I try first?

A: DMSO is the most common starting point. If that fails or causes issues, other options can be explored. The key is to use the lowest possible concentration of the co-solvent that achieves the desired solubility.

Common Co-solvents for Biological Assays
Co-SolventTypical Starting Conc.ProsCons
DMSO ≤ 0.5%[6][7]Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%[10][11]; can interfere with some assays.[18]
Ethanol ≤ 1%Less toxic than DMSO for some cell lines.Can cause protein denaturation; more volatile.
PEG 400 1-5%Generally low toxicity.More viscous; may not be as effective as DMSO.
Propylene Glycol 1-5%Low toxicity.Can be viscous.

Workflow Diagram: Selecting a Solubilization Strategy

G start Start: Compound Precipitates in Assay Buffer check_ph Is compound ionizable? (e.g., has amino or carboxyl group) start->check_ph ph_sol Perform pH-Solubility Screen (Protocol 1) check_ph->ph_sol Yes cosolvent Tier 2: Evaluate Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_ph->cosolvent No ph_ok Is solubility sufficient at assay-compatible pH? ph_sol->ph_ok use_ph Strategy: Use buffered solution at optimal pH. ph_ok->use_ph Yes ph_ok->cosolvent No cosolvent_ok Is solubility sufficient at tolerated co-solvent %? cosolvent->cosolvent_ok use_cosolvent Strategy: Use optimal co-solvent at lowest effective %. cosolvent_ok->use_cosolvent Yes advanced Tier 3: Evaluate Advanced Excipients (e.g., Cyclodextrins, Surfactants) cosolvent_ok->advanced No use_advanced Strategy: Use validated excipient formulation. advanced->use_advanced

Caption: Decision workflow for solubility enhancement.

Tier 3: Advanced Excipients - Cyclodextrins and Surfactants

When co-solvents alone are insufficient, excipients like cyclodextrins or non-ionic surfactants can be employed.

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly higher aqueous solubility.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high solubility and low toxicity.[7]

Q: When should I consider using a surfactant?

A: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at concentrations above their critical micelle concentration (CMC) to form micelles. These micelles have a hydrophobic core that can solubilize your compound.[19] This approach is effective but requires careful validation, as surfactants can disrupt cell membranes or interfere with protein activity at higher concentrations.[14]

Mechanism of Micellar Solubilization

G cluster_0 Aqueous Medium compound Insoluble Compound (Hydrophobic) surfactant Surfactant Monomers solubilized Solubilized Compound compound->solubilized Encapsulation micelle Micelle surfactant->micelle Self-Assembly (>CMC)

Caption: Surfactants form micelles to solubilize compounds.

Experimental Protocols

Protocol 2: Preparing a Stock Solution with a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent like DMSO.

  • Weigh Compound: Accurately weigh a precise amount of 4-amino-2-chloro-N,N-dimethylbenzamide.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolve: Vortex thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assay Preparation: When preparing your assay, perform serial dilutions of the stock. Critically, ensure the final concentration of DMSO is consistent across all wells, including vehicle controls.[9] For example, if your highest compound concentration results in 0.5% DMSO, your vehicle control and all lower concentrations should also contain 0.5% DMSO.

Final Recommendations

  • Start Systematically: Always begin with the simplest approach (pH modification) before moving to more complex formulations.

  • Validate Your Vehicle: The importance of proper vehicle controls cannot be overstated. Any solvent or excipient you use must be tested alone at the same final concentration used in your experiment to ensure it does not interfere with the assay readout.[5]

  • Observe and Document: Carefully observe your solutions at each step. Look for signs of precipitation (cloudiness, particulates) after dilution into the final assay buffer. Document your solubilization method in detail for reproducibility.

  • Consider Kinetic vs. Thermodynamic Solubility: High-throughput screens often rely on kinetic solubility (dissolving in DMSO first), while formulation development aims for thermodynamic equilibrium solubility.[23] Be aware of which type of solubility is most relevant for your application.

By following this structured guide, you can develop a robust and reproducible method for solubilizing 4-amino-2-chloro-N,N-dimethylbenzamide, leading to higher quality data in your biological assays.

References

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Validation & Comparative

A Multi-technique Spectroscopic Approach for the Structural Confirmation of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's structure is a cornerstone of ensuring safety and efficacy.[1][2] Spectroscopic methods are indispensable in this endeavor, providing a non-destructive and highly sensitive means to elucidate molecular architecture.[3][4] This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural verification of 4-amino-2-chloro-N,N-dimethylbenzamide, a key intermediate in various synthetic pathways. By synergistically interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system for structural confirmation.[5]

The Analytical Challenge: Beyond Simple Confirmation

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.[2][4] For our target compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 4-amino-2-chloro-N,N-dimethylbenzamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[8]

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Utilize proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative and qualitative map of the protons in the molecule.

  • Aromatic Region (6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[9][10] For a 1,2,4-trisubstituted benzene ring, a characteristic splitting pattern is expected.

  • N,N-dimethyl Protons (2.5-3.5 ppm): The six protons of the two methyl groups attached to the amide nitrogen are expected to appear as one or two singlets. Due to restricted rotation around the C-N amide bond, these methyl groups can be chemically non-equivalent, leading to two distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-amino-2-chloro-N,N-dimethylbenzamide

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (ortho to -NH₂)~6.6-6.8Doublet1H
Aromatic H (meta to -NH₂)~7.0-7.2Doublet of doublets1H
Aromatic H (ortho to -Cl)~7.2-7.4Doublet1H
N-CH₃~2.9-3.1Singlet(s)6H
NH₂~4.0-5.0Broad Singlet2H

Causality Behind Predictions: The electron-donating amino group strongly shields the ortho and para protons, shifting them upfield. The electron-withdrawing chloro and amide groups will deshield adjacent protons, shifting them downfield. The observed splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

¹³C NMR Spectral Interpretation

¹³C NMR provides information about the carbon framework of the molecule.

  • Aromatic Carbons (110-160 ppm): Carbons within the aromatic ring resonate in this range.[9] The chemical shifts are influenced by the attached substituents.

  • Carbonyl Carbon (165-175 ppm): The amide carbonyl carbon is characteristically found in this downfield region.[11][12]

  • N-methyl Carbons (~35-40 ppm): The carbons of the N,N-dimethyl groups will appear in the aliphatic region.[11]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-2-chloro-N,N-dimethylbenzamide

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)~168-172
Aromatic C-NH₂~145-150
Aromatic C-Cl~130-135
Aromatic C-H~115-130
N-CH₃~35-40

Self-Validation: The number of distinct signals in both the ¹H and ¹³C NMR spectra will correspond to the number of chemically non-equivalent protons and carbons, respectively, providing a direct check against the proposed structure.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[3][13]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-amino-2-chloro-N,N-dimethylbenzamide.

Table 3: Characteristic IR Absorption Bands for 4-amino-2-chloro-N,N-dimethylbenzamide

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (primary amine)Symmetric & Asymmetric Stretch3300-3500[14][15]Medium
C-H (aromatic)Stretch3000-3100[13]Medium to Weak
C=O (amide)Stretch (Amide I band)1630-1680[13][15]Strong
N-H (primary amine)Bend1580-1650[14]Medium
C=C (aromatic)Stretch1450-1600Medium to Weak
C-NStretch1250-1350Medium
C-ClStretch600-800Strong

Causality Behind Observations: The strong absorption of the C=O bond is due to its large change in dipole moment during vibration.[13] The two N-H stretching bands for the primary amine confirm its presence. The position of the C-Cl stretch can provide some information about its substitution on the aromatic ring. The collective presence of these bands provides strong evidence for the key functional groups in the target molecule.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can further confirm the structure.[2][16]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique that will generate a molecular ion and characteristic fragment ions.[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Interpretation

The mass spectrum will provide the molecular weight and key fragmentation information.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will confirm the molecular formula (C₉H₁₁ClN₂O). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. For aromatic amides, a common fragmentation is the cleavage of the amide bond.[17]

Table 4: Expected Key Ions in the Mass Spectrum of 4-amino-2-chloro-N,N-dimethylbenzamide

Ionm/z (for ³⁵Cl)Description
[M]⁺198Molecular Ion
[M+2]⁺200Isotope peak for ³⁷Cl
[M - N(CH₃)₂]⁺154Loss of the dimethylamino group
[C₇H₅ClNO]⁺154Acylium ion
[C₇H₅ClN]⁺126Loss of CO from the acylium ion

Trustworthiness of the Data: The observation of the correct molecular weight with the characteristic chlorine isotopic pattern is a very strong indicator of the elemental composition. The fragmentation pattern, particularly the formation of the acylium ion, validates the presence of the benzamide core.[17][18]

Section 4: A Comparative Guide to Structural Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

Spectroscopic TechniqueInformation ProvidedConfirmation of 4-amino-2-chloro-N,N-dimethylbenzamide
¹H NMR Proton environment, connectivity, and relative numbers.Confirms the 1,2,4-substitution pattern on the aromatic ring and the presence of the N,N-dimethyl and amino groups.
¹³C NMR Carbon skeleton and functional groups.Verifies the number of unique carbons and confirms the presence of the carbonyl, aromatic, and N-methyl carbons.
IR Spectroscopy Presence of key functional groups.Identifies the N-H, C=O, C-N, and C-Cl bonds.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular formula and the presence of chlorine. The fragmentation pattern supports the benzamide structure.
Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the analytical process and the relationship between the spectral data and the confirmed structure.

G cluster_workflow Spectroscopic Analysis Workflow cluster_interpretation Data Interpretation and Structural Elucidation Sample Sample NMR_Acquisition NMR_Acquisition Sample->NMR_Acquisition ¹H & ¹³C IR_Acquisition IR_Acquisition Sample->IR_Acquisition FTIR MS_Acquisition MS_Acquisition Sample->MS_Acquisition EI-MS NMR_Data NMR_Data NMR_Acquisition->NMR_Data Spectra IR_Data IR_Data IR_Acquisition->IR_Data Spectrum MS_Data MS_Data MS_Acquisition->MS_Data Spectrum Structural_Fragments_NMR Structural_Fragments_NMR NMR_Data->Structural_Fragments_NMR Connectivity Substituent Position Structural_Fragments_IR Structural_Fragments_IR IR_Data->Structural_Fragments_IR Functional Groups Structural_Fragments_MS Structural_Fragments_MS MS_Data->Structural_Fragments_MS Molecular Formula Fragmentation Final_Structure Confirmed Structure: 4-amino-2-chloro-N,N-dimethylbenzamide Structural_Fragments_NMR->Final_Structure Structural_Fragments_IR->Final_Structure Structural_Fragments_MS->Final_Structure

Caption: Workflow for spectroscopic structural confirmation.

G cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure 4-amino-2-chloro-N,N-dimethylbenzamide H_NMR ¹H NMR: Aromatic signals (3H) N(CH₃)₂ signal (6H) NH₂ signal (2H) Confirms 1,2,4-substitution Structure->H_NMR C_NMR ¹³C NMR: Carbonyl C (~170 ppm) Aromatic Cs (6) N-CH₃ Cs (~38 ppm) Structure->C_NMR IR IR Bands: N-H stretch (~3400 cm⁻¹) C=O stretch (~1650 cm⁻¹) C-Cl stretch (~700 cm⁻¹) Structure->IR MS Mass Spectrum: M⁺ at m/z 198 M+2 peak (Cl isotope) Fragment at m/z 154 Structure->MS

Caption: Relationship between spectral data and the confirmed structure.

Conclusion

The structural elucidation of 4-amino-2-chloro-N,N-dimethylbenzamide serves as an excellent case study for the power of a multi-technique spectroscopic approach. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a robust and self-validating confirmation of the molecular structure is achieved. This comprehensive methodology is a critical component of quality assurance in the pharmaceutical and chemical industries, ensuring the identity and purity of synthesized compounds.

References

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Comparative Biological Activity of Chloro-Substituted Benzamide Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Benzamide Bioactivity

Benzamides are a cornerstone scaffold in medicinal chemistry and agrochemical development, lending their structure to a vast array of biologically active molecules.[1][2] The introduction of a chlorine substituent to the benzamide ring is a well-established strategy to modulate the molecule's physicochemical properties, thereby influencing its biological activity.[1] The position of this halogen atom—be it ortho (2-), meta (3-), or para (4-)—is not a trivial detail. This positional isomerism dictates the electronic effects, steric hindrance, and hydrogen bonding capacity of the molecule, leading to distinct pharmacological and toxicological profiles.[1] Understanding the structure-activity relationships (SAR) conferred by the chlorine's position is paramount for the rational design of more potent and selective agents.

This guide provides a comparative analysis of the biological activities of chloro-substituted benzamide isomers, synthesizing available data to illuminate the impact of isomeric variation on herbicidal, antifungal, and anticancer (cytotoxic) activities. While direct, head-to-head comparative studies on the simplest chloro-substituted benzamides are limited, a careful examination of their derivatives provides critical insights into their potential.[1]

Comparative Analysis of Biological Activities

The biological effects of chloro-substituted benzamides are diverse, with the position of the chlorine atom often playing a pivotal role in determining the primary activity and potency.

Herbicidal Activity: A Tale of Two Isomers

Dichlorinated benzamides have found significant use as herbicides. A notable example is Dichlobenil (2,6-dichlorobenzonitrile), which degrades in the environment to 2,6-dichlorobenzamide (BAM).[3][4][5] This metabolite is of considerable environmental interest due to its persistence and water solubility.[4][5] The herbicidal mode of action for some of these compounds involves the inhibition of cellulose biosynthesis, a critical process for plant cell wall integrity.[3] This mechanism is cytocidal, affecting all actively dividing plant cells.[3]

Antifungal Activity: Emerging Potential

Derivatives of chloro-substituted benzamides have demonstrated promising antifungal properties against a range of plant and human pathogens.[2][6] The presence of a chlorine atom on the benzamide ring can contribute significantly to these antifungal effects.[1] For instance, a derivative of 2-chlorobenzamide has shown notable activity against plant pathogenic fungi.[1]

The mechanism of antifungal action for some chloro-substituted amides may involve binding to ergosterol on the fungal plasma membrane, a mechanism distinct from some common antifungal drugs.[7] This suggests a potential for these compounds to be effective against resistant fungal strains.

Table 1: Comparative Antifungal Activity of Chloro-Substituted Benzamide Derivatives

Compound IDDerivative ClassFungal Strain(s)Activity (EC50/IC50/MIC in µg/mL)Key Findings
6h N-substituted benzamide with triazoleAlternaria alternataEC50: 1.77Superior activity compared to the commercial fungicide myclobutanil.[6]
6k N-substituted benzamide with triazoleVarious phytopathogenic fungiEC50: 0.98 - 6.71Broadest antifungal spectrum among the tested derivatives.[6]
A1Cl 2-chloro-N-phenylacetamideAspergillus flavusMIC: 16 - 256Inhibited conidial germination.[7]
Compound 2 Chloroacetamide derivativeCandida species, DermatophytesMIC: 25-50 (Candida), 3.12-50 (Dermatophytes)Maintained activity when incorporated into a film-forming system for topical application.[8]

Note: This table presents data on derivatives to infer the potential influence of the chloro-benzamide scaffold. Direct comparative data on the parent isomers is limited.

Cytotoxicity and Anticancer Potential: A Multifaceted Approach

The benzamide scaffold is a privileged structure in the design of anticancer agents.[1][9] Chloro-substituted benzamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[2][10] Their mechanisms of action are often complex and can involve the inhibition of key cellular enzymes and pathways.

One of the most significant targets for benzamide derivatives is Poly(ADP-ribose) polymerase (PARP) , a family of enzymes crucial for DNA damage repair.[11][12] PARP inhibitors have emerged as a promising class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11][13] The benzamide moiety is a key pharmacophore for hydrogen bonding within the NAD+ binding site of PARP-1.[12]

Table 2: Comparative Cytotoxic Activity of Chloro-Substituted Benzamide Derivatives

Compound IDDerivative ClassCancer Cell LineActivity (IC50 in µM)Key Findings
Compound 33 2-chlorobenzamide analogHeLa (Cervical)19Displayed outstanding and selective cytotoxic effect.[2]
Compound 34 2-chlorobenzamide analogHeLa (Cervical)19Showed significant cytotoxicity.[2]
NCDDNB N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22, PC-3, DU-145 (Prostate)2.5, 2.5, 6.5Induced G1-phase cell cycle arrest and apoptosis.[14]
Parp1-IN-34 PARP-1 Inhibitor(Enzymatic Assay)0.32 nM (PARP1), 326 nM (PARP2)Highly potent and selective PARP-1 inhibitor.[11]

Note: This table presents data on derivatives to infer the potential influence of the chloro-benzamide scaffold. Direct comparative data on the parent isomers is limited.

Mechanisms of Action and Signaling Pathways

The biological activity of chloro-substituted benzamides is intrinsically linked to their ability to interact with specific molecular targets and modulate cellular signaling pathways.

Hypothetical Kinase Inhibition Pathway

Many benzamide derivatives exert their biological effects by inhibiting protein kinases, which are central regulators of cell proliferation, differentiation, and survival.[2] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by chloro-substituted benzamide analogs, leading to the inhibition of cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 GrowthFactor Growth Factor GrowthFactor->Receptor Benzamide Chloro-substituted Benzamide Isomer Benzamide->Kinase1 Inhibition Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression G cluster_hr Homologous Recombination Repair DNAdamage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNAdamage->PARP1 recruits Replication DNA Replication DNAdamage->Replication SSB_Repair SSB Repair PARP1->SSB_Repair mediates Benzamide Chloro-substituted Benzamide (PARP Inhibitor) Benzamide->PARP1 Inhibits DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to HR_Repair DSB Repair (Functional in Normal Cells) DSB->HR_Repair HR_Deficient Defective DSB Repair (e.g., BRCA-mutant Cancer Cells) DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient->Synthetic_Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibition in HR-deficient cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following are summaries of key protocols for assessing the biological activities of chloro-substituted benzamide isomers.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15][16] Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. [15][17]The amount of formazan produced is directly proportional to the number of viable cells. [15] Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the chloro-substituted benzamide isomers and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 48 or 72 hours). [9]3. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [9][15][18]4. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [10][15]5. Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm. [18]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [2]

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro PARP Inhibition Assay (Fluorometric)

This protocol outlines a general method to determine the in vitro inhibitory activity of chloro-substituted benzamides against purified PARP enzyme. [11] Principle: This assay fluorometrically measures the consumption of NAD+, a co-substrate of PARP, during the poly(ADP-ribosyl)ation reaction. A decrease in NAD+ consumption indicates PARP inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (chloro-substituted benzamide isomers). Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant human PARP1 enzyme. [11]2. Assay Plate Setup: Add the test compounds and controls to the wells of a 384-well black plate. [11]3. Enzyme Addition: Add the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes. [11]4. Reaction Initiation: Initiate the enzymatic reaction by adding a solution of β-NAD+ to each well. [11]5. Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. [11]6. Detection: Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit. [11]7. Fluorescence Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths. [11]8. Data Analysis: Calculate the percentage of PARP inhibition at different compound concentrations and determine the IC50 value.

Protocol 3: Herbicidal Activity Assessment (Seedling Growth Inhibition Assay)

This bioassay provides a method to evaluate the phytotoxic effects of chloro-substituted benzamides on the growth of model plant species. [19] Principle: The herbicidal activity of a compound is assessed by measuring the inhibition of root and shoot growth of seedlings exposed to the compound.

Step-by-Step Methodology:

  • Test Compound Preparation: Prepare a series of concentrations of the chloro-substituted benzamide isomers in a suitable solvent and then in the growth medium.

  • Seed Germination: Sterilize and germinate seeds of a sensitive indicator plant species (e.g., lettuce, Lactuca sativa) on moist filter paper in petri dishes. [19]3. Exposure: Transfer uniformly germinated seedlings to petri dishes containing filter paper soaked with the different concentrations of the test compounds or a control solution.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a defined light/dark cycle) for a specified period (e.g., 3-5 days).

  • Measurement: After the incubation period, carefully remove the seedlings and measure the length of the roots and shoots.

  • Data Analysis: Calculate the percentage of growth inhibition for both roots and shoots compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the benzamide ring is a critical determinant of biological activity. [1]While direct comparative studies on the parent chloro-substituted benzamides are not abundant, the analysis of their derivatives strongly suggests that these simple molecules hold significant and varied biological potential, including herbicidal, antifungal, and anticancer activities. The ortho-, meta-, and para-isomers likely exhibit distinct potencies and mechanisms of action due to differences in their electronic and steric properties, which in turn affect their interactions with biological targets. [1] Future research should focus on the systematic synthesis and parallel screening of the simple chloro-, dichloro-, and trichloro-substituted benzamide isomers to establish clear and quantitative structure-activity relationships. Such studies will be invaluable for the rational design of next-generation herbicides, fungicides, and therapeutic agents with improved efficacy and selectivity.

References

  • A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. PubMed. [Link]

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  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Method Validation: Quantifying 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the assurance of quality is paramount. The precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of this assurance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative assay for 4-amino-2-chloro-N,N-dimethylbenzamide, a key chemical entity.

Our approach moves beyond a simple recitation of steps. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative frameworks provided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[1][2]

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is the first critical decision in the validation process. It is dictated by the analyte's physicochemical properties and the specific requirements of the measurement—be it for release testing, stability studies, or impurity profiling. For a molecule like 4-amino-2-chloro-N,N-dimethylbenzamide, which possesses a UV-active benzamide structure, several techniques are viable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control (QC) laboratories. Its robustness, reproducibility, and cost-effectiveness make it a primary candidate for routine quantitative analysis of a major component.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, such as for quantifying trace-level impurities or analyzing the compound in complex biological matrices, LC-MS/MS is the gold standard.[4][5] Its ability to provide structural confirmation via mass-to-charge ratio is a significant advantage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analytes, GC-MS offers excellent separation and sensitivity. While potentially applicable to a derivatized form of our target analyte, it is generally less direct for non-volatile polar molecules compared to LC-based methods.[6]

For the purpose of this guide, we will focus on developing and validating a definitive Reversed-Phase HPLC-UV method as our primary technique, comparing its performance characteristics against the high-sensitivity LC-MS/MS alternative.

A Validated RP-HPLC-UV Method: Protocol and Rationale

The following protocol represents a robust starting point for the quantification of 4-amino-2-chloro-N,N-dimethylbenzamide. The choices within are deliberate, designed to ensure specificity, reliability, and adherence to regulatory expectations.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation (ACN:Water with 0.1% Formic Acid) SystemEquilibration HPLC System Equilibration (Stable Baseline) MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation (Stock & Serial Dilutions) SystemSuitability System Suitability Test (SST) (Replicate Injections of Standard) StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation (Dissolution in Mobile Phase) Analysis Sample Analysis (Inject Blank, Standards, Samples) SamplePrep->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis If SST Passes Integration Peak Integration & Identification (Based on Retention Time) Analysis->Integration Calibration Calibration Curve Generation (Peak Area vs. Concentration) Integration->Calibration Quantification Quantification of Analyte (Calculation from Curve) Calibration->Quantification

Caption: Workflow for the validated HPLC-UV quantification of 4-amino-2-chloro-N,N-dimethylbenzamide.

Detailed Experimental Protocol

1. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzamide structure, ensuring good separation from polar impurities.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid. Rationale: This isocratic mobile phase offers a balance of elution strength and compatibility with UV detection. Formic acid is added to control the ionization state of the analyte and ensure sharp, symmetrical peak shapes.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.

  • Detection Wavelength: 254 nm. Rationale: This wavelength corresponds to a strong absorbance maximum for the aromatic ring system, providing high sensitivity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-amino-2-chloro-N,N-dimethylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[8]

  • Sample Solution: Prepare the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

The Pillars of Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The core validation characteristics are defined by the ICH Q2(R1) guideline and are essential for ensuring the integrity of the generated data.[9][10]

Validation Parameters Relationship Diagram

Validation_Parameters center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Specificity Specificity (Selectivity) center->Specificity Linearity Linearity (R²) center->Linearity Range Range center->Range LOD LOD (S/N=3) center->LOD LOQ LOQ (S/N=10) center->LOQ Robustness Robustness center->Robustness Accuracy->Precision Evaluated Together Linearity->Range Defines LOD->LOQ Related

Caption: Interrelationship of core analytical method validation parameters as per ICH guidelines.

Validation Parameter Protocols
ParameterDefinition (ICH Q2(R1))Experimental ProtocolAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]1. Analyze a blank (mobile phase), a placebo (sample matrix without analyte), and a spiked sample. 2. Perform forced degradation (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.The analyte peak should be free from interference at its retention time. Peak purity, if using a PDA detector, should be > 0.999.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]1. Inject the five (or more) calibration standards in triplicate. 2. Plot a graph of mean peak area versus concentration.Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[8]1. Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). 2. Analyze nine determinations in total (3 concentrations, 3 replicates each).Mean recovery should be within 98.0 - 102.0% for an assay of a bulk drug substance.[12]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[9] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.S/N ≈ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Determine the concentration that yields an S/N ratio of approximately 10:1 and demonstrates acceptable precision (%RSD ≤ 10%).S/N ≈ 10 with acceptable precision and accuracy.[12]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Intentionally vary critical parameters: - Mobile phase composition (e.g., ±2% Acetonitrile) - pH of mobile phase (e.g., ±0.2 units) - Column temperature (e.g., ±5°C) - Flow rate (e.g., ±0.1 mL/min)System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. The results should not be significantly impacted.

Comparative Performance Guide

No single method is universally superior; the optimal choice depends on the analytical objective. The table below compares our validated HPLC-UV method with a high-sensitivity LC-MS/MS method, providing a clear guide for selection.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Linearity (R²) > 0.999[12]> 0.995Both methods exhibit excellent linearity. HPLC-UV often has a slight edge due to the wider linear dynamic range of UV detectors for concentrated samples.
Accuracy (% Recovery) 98.0 - 102.0%[12]95.0 - 105.0%Both are highly accurate. LC-MS/MS can be more susceptible to matrix effects, which may slightly widen the acceptable recovery range.
Precision (%RSD) < 2.0%[12]< 5.0%HPLC-UV is exceptionally precise for routine assays. The complexity of the MS interface can introduce slightly more variability.
Limit of Detection (LOD) ~0.1 µg/mL< 0.1 ng/mLThis is the key differentiator. LC-MS/MS is several orders of magnitude more sensitive, making it essential for trace analysis.[4][12]
Limit of Quantitation (LOQ) ~0.4 µg/mL[12]< 0.5 ng/mLSimilar to LOD, the LOQ for LC-MS/MS is significantly lower, allowing for the accurate measurement of very low concentrations.[4]
Specificity Good to ExcellentExcellentWhile a well-developed HPLC-UV method is highly specific, co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides mass-based specificity, which is definitive.
Cost (Instrument)


HPLC-UV systems are significantly less expensive to purchase and maintain.
Throughput HighModerate to HighModern LC-MS/MS systems are very fast, but method development can be more time-consuming. HPLC-UV methods are often more straightforward to implement for high-throughput QC.
Best Application Routine QC, release testing, assay of bulk substance.Impurity profiling, bioanalysis (pharmacokinetics), trace-level quantification.Choose the tool that is fit for purpose. Using LC-MS/MS for a simple bulk assay is often unnecessary and not cost-effective.

Conclusion: A Strategy of Fitness for Purpose

The validation of an analytical method is a systematic journey that proves its reliability for a specific purpose. For the routine quantification of 4-amino-2-chloro-N,N-dimethylbenzamide as a bulk substance or major component, a well-validated RP-HPLC-UV method offers the optimal balance of performance, robustness, and cost-effectiveness. Its validation, grounded in the principles of ICH Q2(R1), provides a high degree of assurance in the quality of the analytical data.[1][9]

When the analytical challenge shifts to trace-level determination or analysis in complex matrices, LC-MS/MS emerges as the superior technology due to its unparalleled sensitivity and specificity. The choice between these powerful techniques is not a matter of which is "better," but which is better suited to the analytical question at hand. A thorough understanding of the validation parameters discussed in this guide empowers the scientist to make an informed, scientifically-defensible decision, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.[13]

References

  • Title: [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] Source: PubMed URL
  • Title: 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 Source: PubChem - NIH URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Q 2 (R1)
  • Title: A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)
  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: General Chapters URL
  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC URL
  • Title: Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: LC-MS Grade Solvents and Reagents Source: Scientific Laboratory Supplies URL
  • Title: 4-Chloro-N,N-dimethylbenzamide Source: SIELC Technologies URL
  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP URL
  • Title: A Validated Method for the Quantification of Amino Acids in Mammalian Urine Source: Waters URL
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  • Title: Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry | Request PDF Source: ResearchGate URL
  • Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout.
  • Title: Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization Source: ResearchGate URL
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: Q2(R2)
  • Title: High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples Source: ResearchGate URL
  • Title: Q2(R1)
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the chemical purity of a synthesized compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-amino-2-chloro-N,N-dimethylbenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry. Its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates a rigorous and multi-faceted approach to purity assessment. The presence of unreacted starting materials, by-products, or degradation products can have profound and often deleterious effects on biological activity and toxicity.

This guide provides an in-depth comparison of orthogonal analytical techniques for determining the purity of synthesized 4-amino-2-chloro-N,N-dimethylbenzamide. As a self-validating system, no single method is considered absolute. Instead, confidence in purity is established by the concordance of results from several distinct analytical principles. We will explore the causality behind the selection of each technique, provide field-proven experimental protocols, and present a framework for interpreting the resulting data in accordance with international regulatory standards, such as the ICH Q3A guidelines which set thresholds for reporting, identifying, and qualifying impurities.[1][2][3][4][5]

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds like 4-amino-2-chloro-N,N-dimethylbenzamide. Its high resolving power allows for the separation of the main compound from closely related structural isomers and impurities.

Expertise & Causality: We select Reversed-Phase HPLC (RP-HPLC) because the analyte is a moderately polar aromatic compound, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The aromatic ring and carbonyl group are strong chromophores, making UV detection a highly sensitive and logical choice. A Diode Array Detector (DAD) is preferred as it provides spectral information, enabling peak purity assessment and preliminary identification of impurities by comparing their UV spectra to that of the main peak.[6][7] This method's ability to separate and quantify impurities makes it a critical tool for regulatory compliance.[8][9][10]

Experimental Protocol: RP-HPLC with UV-DAD Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile phase initial condition (90:10 Water:Acetonitrile).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 4-amino-2-chloro-N,N-dimethylbenzamide reference standard and dissolve in 100 mL of diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample and dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter if particulate matter is visible.[7]

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard solution (to establish retention time and peak area), and then the sample solution.

    • Purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Validation

The resulting chromatogram should show a major peak for the target compound. Any other peaks are potential impurities. The area of each impurity peak should be integrated to determine its percentage relative to the main peak. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[5] The DAD can be used to check for co-elution, where an impurity might be hidden under the main peak. A spectrally pure peak will have a consistent UV spectrum across its entire width.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (e.g., 0.1 mg/mL) A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV-DAD Detection (e.g., 254 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I

Caption: HPLC Purity Analysis Workflow.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities. It offers the high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry.

Expertise & Causality: 4-amino-2-chloro-N,N-dimethylbenzamide is expected to have sufficient volatility and thermal stability for GC analysis. The primary advantage of GC-MS is its ability to provide structural information about unknown impurities from their mass fragmentation patterns. This is crucial for meeting regulatory requirements for impurity identification.[2][3] While HPLC is superior for non-volatile compounds, GC-MS can excel at detecting residual solvents or volatile by-products from the synthesis. A method for a similar compound, N,N-dimethylbenzamide, has been established and can be adapted.[11][12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: Rtx-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized compound in a suitable solvent like ethyl acetate or methanol.

Data Interpretation and Validation

The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of the main peak should correspond to 4-amino-2-chloro-N,N-dimethylbenzamide (Expected M+ at m/z 198/200 due to Cl isotope). The mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) for tentative identification of impurities. The relative percentage of each impurity can be estimated by the area percent of its peak in the TIC.

GCMS_Workflow A Prepare Sample (1 mg/mL in Solvent) B Inject into GC A->B C Vaporization in Inlet B->C D Separation in Capillary Column C->D E Elution into Mass Spec D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate TIC & Mass Spectra G->H I Identify Impurities (Library Search) H->I

Caption: GC-MS Impurity Identification Workflow.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can be adapted for quantitative purity assessment (qNMR). It provides a holistic view of the sample, detecting all proton-containing molecules without chromatographic separation.

Expertise & Causality: ¹H NMR provides a unique fingerprint of the molecule. The chemical shift, integration, and multiplicity of the peaks confirm the structure of 4-amino-2-chloro-N,N-dimethylbenzamide. Impurities will present their own distinct signals. While standard ¹H NMR is primarily qualitative for purity, absolute purity can be determined via quantitative NMR (qNMR) by adding a certified internal standard of known concentration.[13] This makes NMR an orthogonal technique to chromatography, as it does not rely on response factors for quantification.[13][14]

Experimental Protocol: ¹H NMR for Purity Verification
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for quantitative accuracy if attempting to estimate relative purity from the spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to TMS at 0 ppm.

    • Integrate all peaks. The integration of peaks corresponding to the target molecule should be consistent with its structure (e.g., aromatic protons, N-methyl protons).

    • Any peaks that cannot be assigned to the target molecule or the solvent are from impurities.

Data Interpretation and Validation

The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the two N-methyl groups. For 4-amino-2-chloro-N,N-dimethylbenzamide, one would expect distinct signals in the aromatic region and a singlet for the N(CH₃)₂ protons.[15][16] The relative molar ratio of an impurity can be estimated by comparing the normalized integral of an impurity peak to a normalized integral of a peak from the target compound.[14] However, this is only an estimate unless a full qNMR experiment with an internal standard is performed.[13]

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in Magnet A->B C Acquire FID (RF Pulse & Detection) B->C D Fourier Transform C->D E Process Spectrum (Phase & Baseline) D->E F Analyze & Integrate Peaks E->F G Identify Impurity Signals F->G

Caption: NMR Purity Verification Workflow.

Chapter 4: Complementary Techniques - Melting Point and FTIR

While not as powerful for quantification as chromatographic methods, melting point determination and FTIR spectroscopy are rapid, cost-effective techniques that provide valuable, albeit qualitative, information about purity.

Melting Point Determination

Expertise & Causality: A pure crystalline solid has a sharp, characteristic melting point range (typically < 2 °C).[17] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.[18][19] This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[19][20] Therefore, comparing the experimental melting point of a synthesized batch to the literature value for the pure compound is a fast and reliable indicator of purity.

Protocol:

  • Finely grind a small amount of the dry sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.[19]

  • Place the capillary in a melting point apparatus.

  • Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[20]

  • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is used to identify functional groups present in a molecule. While not quantitative, it is excellent for confirming the identity of the synthesized product and for detecting impurities that have functional groups different from the target compound. For example, the absence of a strong nitro group stretch could confirm the complete reduction of a nitro-containing starting material.

Protocol:

  • Prepare the sample (e.g., as a KBr pellet or a thin film on a salt plate).

  • Acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.

  • Identify characteristic absorption bands for the functional groups in 4-amino-2-chloro-N,N-dimethylbenzamide:

    • N-H stretch (amine): ~3400-3300 cm⁻¹

    • C=O stretch (amide): ~1650 cm⁻¹

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹

    • C-N stretch: ~1350-1250 cm⁻¹

    • C-Cl stretch: ~800-600 cm⁻¹

Comparative Summary of Techniques

TechniquePrinciplePrimary UseQuantitative?ProsCons
HPLC-DAD Differential partitioning between mobile and stationary phasesPurity & Impurity Quantification Yes High resolution, high sensitivity, well-established for regulatory filings.[6]Requires reference standards for absolute quantification of impurities, not suitable for volatile compounds.
GC-MS Separation by boiling point and polarity; detection by massImpurity Identification Semi-Quantitative Excellent for volatile impurities (e.g., residual solvents), provides structural info from MS fragmentation.[12]Requires analyte to be volatile and thermally stable; less precise quantification than HPLC.
¹H NMR Nuclear spin transitions in a magnetic fieldStructure Confirmation Yes (qNMR) Provides definitive structural proof, potentially quantitative for all H-containing species with a single standard.[13]Lower sensitivity than chromatography, complex mixtures can lead to overlapping signals.[21]
Melting Point Phase transition from solid to liquidQualitative Purity Check No Fast, inexpensive, requires minimal sample, sensitive to impurities that depress melting point.[18][19]Only useful for crystalline solids, non-specific, provides no info on impurity identity.
FTIR Vibrational transitions of molecular bondsFunctional Group ID No Fast, non-destructive, confirms presence of key functional groups and absence of others (e.g., from starting materials).Not quantitative, provides limited information on the overall purity percentage.

Conclusion and Recommended Strategy

A robust and defensible assessment of the purity of synthesized 4-amino-2-chloro-N,N-dimethylbenzamide relies on an orthogonal testing strategy.

  • Primary Analysis: Use RP-HPLC with DAD as the primary method for purity determination and quantification of non-volatile impurities. This is the most critical analysis for batch release and regulatory submission.

  • Structural Confirmation & Orthogonal Check: Use ¹H NMR to confirm the identity of the main component and to detect any major impurities.

  • Impurity Identification: Employ GC-MS to identify potential volatile impurities, such as residual solvents or by-products, that may not be detected by HPLC.

  • Rapid Quality Checks: Utilize Melting Point determination and FTIR as rapid, initial checks on each synthesized batch to ensure consistency and flag any significant deviations from the reference material.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of the compound for its intended application.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

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A Comprehensive Technical Guide to the Characterization of 4-amino-2-chloro-N,N-dimethylbenzamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-2-chloro-N,N-dimethylbenzamide is a substituted benzamide derivative that serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules.[1] Its unique substitution pattern, featuring an amino group at the 4-position, a chloro group at the 2-position, and an N,N-dimethylamido group, provides multiple reactive sites for further chemical transformations. This versatility makes it a valuable tool for constructing diverse chemical libraries and exploring structure-activity relationships in drug discovery programs.[1] Understanding the complete physicochemical and spectroscopic profile of this compound is paramount for its effective utilization and for ensuring the purity and identity of its downstream products.

This guide presents a comprehensive characterization of 4-amino-2-chloro-N,N-dimethylbenzamide, including its structural and physicochemical properties, detailed spectroscopic data, and essential safety and handling information. Furthermore, we provide a comparative analysis with structurally and functionally related alternatives, offering researchers a broader perspective for their synthetic strategies. The inclusion of detailed, field-proven experimental protocols for characterization is intended to empower researchers to independently verify the quality of this reagent and to confidently integrate it into their synthetic workflows.

Physicochemical and Structural Characterization

A thorough understanding of the fundamental properties of a chemical building block is the bedrock of reproducible and reliable chemical synthesis. This section details the key physicochemical and structural identifiers for 4-amino-2-chloro-N,N-dimethylbenzamide.

Core Properties
PropertyValueSource
CAS Number 98995-06-3[2]
Molecular Formula C₉H₁₁ClN₂O[1][2]
Molecular Weight 198.65 g/mol [1][2]
Appearance Solid[3]
Purity ≥98% (commercially available)[2]
Structural Identifiers

The unique arrangement of functional groups in 4-amino-2-chloro-N,N-dimethylbenzamide is precisely defined by its structural identifiers. These are crucial for database searches and for ensuring the correct molecule is being used.

IdentifierValueSource
IUPAC Name 4-amino-2-chloro-N,N-dimethylbenzamide
SMILES CN(C)C(=O)C1=C(Cl)C=C(N)C=C1[1]
InChI InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3
InChIKey HYYZVBNRQCDKET-UHFFFAOYSA-N[1]

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N,N-dimethyl protons. The use of a polar aprotic solvent like DMSO-d₆ is often advantageous for observing exchangeable protons like those of the amino group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4d1HAr-H (ortho to -C=O)
~6.6-6.8d1HAr-H (meta to -C=O, ortho to -NH₂)
~6.5-6.7dd1HAr-H (meta to -C=O, meta to -NH₂)
~5.5-6.0br s2H-NH₂
~2.9s6H-N(CH₃)₂

Rationale for Predictions: The predictions are based on the analysis of related compounds. For instance, in 2-chloro-N,N-dimethylbenzamide, the aromatic protons appear in the range of δ 7.15-7.32 ppm. The electron-donating amino group in the 4-position of our target molecule is expected to shift the signals of the adjacent aromatic protons upfield. The N,N-dimethyl protons are anticipated to appear as a singlet, similar to what is observed in other N,N-dimethylbenzamides.

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~150C-NH₂
~138C-Cl
~130Ar-C (quaternary)
~128Ar-CH
~113Ar-CH
~112Ar-CH
~38-N(CH₃)₂

Rationale for Predictions: The chemical shift of the carbonyl carbon in benzamides typically appears around 168-172 ppm. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield. For comparison, the carbonyl carbon in 2-chloro-N,N-dimethylbenzamide appears at δ 168.56 ppm.

Diagram: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate 1H signals and pick peaks proc2->proc3 proc4 Assign signals to the molecular structure proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Amino (-NH₂)
3100-3000C-H stretch (aromatic)Aromatic Ring
2950-2850C-H stretch (aliphatic)Methyl (-CH₃)
1630-1610C=O stretch (amide)Amide (-C=O)
1600-1450C=C stretch (aromatic)Aromatic Ring
1250-1200C-N stretchAryl-N and Amide C-N
850-750C-Cl stretchAryl-Cl

Rationale for Predictions: The presence of the primary amino group will give rise to two N-H stretching bands. The amide carbonyl stretch is a strong, characteristic band. The C-Cl stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
198/200Molecular ion peak [M]⁺ (with isotopic pattern for one chlorine atom)
154/156Loss of -N(CH₃)₂
126/128Loss of -CON(CH₃)₂
72[N(CH₃)₂]⁺

Rationale for Predictions: The molecular ion peak will show a characteristic 3:1 ratio for the M and M+2 peaks due to the presence of the chlorine-35 and chlorine-37 isotopes. Common fragmentation pathways for benzamides include cleavage of the amide bond.

Diagram: General Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity validation Structure & Purity Confirmed nmr->validation ir->validation ms->validation purity->validation

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Comparative Analysis with Alternatives

The choice of a building block in a synthetic route can significantly impact the efficiency of the synthesis and the properties of the final product. Below is a comparison of 4-amino-2-chloro-N,N-dimethylbenzamide with some common alternatives.

CompoundStructureKey Features and Applications
4-amino-2-chloro-N,N-dimethylbenzamide (Target Molecule) Versatile intermediate with three distinct functional groups allowing for sequential and site-selective modifications. The chloro group can be displaced via nucleophilic aromatic substitution, the amino group can be diazotized or acylated, and the amide can be hydrolyzed or reduced.
4-amino-2-chlorobenzamide [4]Similar reactivity at the amino and chloro positions, but the primary amide offers different solubility and hydrogen bonding properties. It can be a precursor for compounds where the amide nitrogen is unsubstituted.
4-amino-N,N-dimethylbenzamide [5]Lacks the ortho-chloro substituent, making the aromatic ring more electron-rich and potentially altering the reactivity of the amino group. It is used when a 2-chloro substituent is not required in the final target.
4-chloro-N,N-dimethylbenzamide [6]Lacks the 4-amino group, significantly altering its electronic properties and reactivity. This compound is useful when reactions involving an amino group are not desired.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. The following information is based on the available Safety Data Sheet (SDS) for 4-amino-2-chloro-N,N-dimethylbenzamide.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-amino-2-chloro-N,N-dimethylbenzamide is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its key characteristics, offering researchers the foundational knowledge required for its effective and safe use. The comparative analysis with related compounds and the detailed, actionable protocols for characterization are designed to facilitate rigorous scientific inquiry and accelerate the pace of discovery. By adhering to the principles of thorough characterization and safe handling outlined herein, researchers can confidently employ this valuable reagent in the synthesis of novel and impactful molecules.

References

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. [Link]

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  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • MDPI. N-(diisopropylphosphanyl)benzamide. [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. [Link]

  • PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

  • PubChem. 4-Chloro-N,N-dimethylbenzamide. [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • PubChem. Benzamide, 2-chloro-N,N-dimethyl-. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • ResearchGate. Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. [Link]

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A Researcher's Comparative Guide to 4-amino-2-chloro-N,N-dimethylbenzamide and Its Potential Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the exploration of novel chemical matter is the bedrock of innovation. The compound 4-amino-2-chloro-N,N-dimethylbenzamide represents a member of the substituted benzamide class, a chemical scaffold renowned for its diverse pharmacological activities. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest potential interactions with well-established biological targets.

This guide provides a comparative framework for researchers investigating 4-amino-2-chloro-N,N-dimethylbenzamide. We will contextualize its potential applications by comparing it with three well-studied benzamide derivatives that have achieved clinical or advanced research status: Amisulpride , a selective dopamine receptor antagonist; Entinostat (MS-275) , a class I histone deacetylase (HDAC) inhibitor; and Metoclopramide , a dopamine antagonist and serotonin agonist. By understanding the established performance of these alternatives, researchers can design logical, efficient experimental workflows to elucidate the biological function and therapeutic potential of novel analogs like 4-amino-2-chloro-N,N-dimethylbenzamide.

The Substituted Benzamide Scaffold: A Platform for Diverse Biological Activity

The benzamide core is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for potent and selective targeting of diverse protein families. The specific substitutions on the phenyl ring and the amide nitrogen dictate the compound's ultimate biological effect. For 4-amino-2-chloro-N,N-dimethylbenzamide, the key features are:

  • 4-amino group: A potential hydrogen bond donor and a site for further chemical modification.

  • 2-chloro group: An electron-withdrawing group that can influence the pKa of the amino group and modulate binding affinity and metabolic stability.

  • N,N-dimethylamide: A stable tertiary amide that influences solubility and prevents hydrogen bond donation at this position.

These features hint at two primary, validated avenues of research for this class: modulation of neurotransmitter receptors and inhibition of epigenetic enzymes.

Comparative Analysis of Key Benzamide Alternatives

To effectively design experiments for 4-amino-2-chloro-N,N-dimethylbenzamide, it is crucial to understand the benchmarks set by established compounds. The following alternatives were chosen for their distinct mechanisms of action, representing the most probable targets for a novel amino-chloro-substituted benzamide.

Alternative 1: Amisulpride (Dopamine D₂/D₃ Receptor Antagonist)

Amisulpride is an atypical antipsychotic that exhibits high selectivity for dopamine D₂ and D₃ receptors.[1][2] Its clinical efficacy in treating schizophrenia stems from this targeted antagonism, particularly in the brain's mesolimbic system.[1][3] Uniquely, its mechanism is dose-dependent: at high doses (400-800 mg/day), it acts as a postsynaptic antagonist to control positive symptoms, while at low doses (50-300 mg/day), it preferentially blocks presynaptic autoreceptors, enhancing dopamine release and alleviating negative and depressive symptoms.[3][4]

Alternative 2: Entinostat (MS-275) (Class I HDAC Inhibitor)

Entinostat is an orally bioavailable inhibitor of Class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, Entinostat promotes histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[7][8] This mechanism has positioned it as a promising anti-cancer agent, often explored in combination with immunotherapy or other targeted agents.[5][9]

Alternative 3: Metoclopramide (D₂ Antagonist / 5-HT₄ Agonist)

Metoclopramide is widely used as an antiemetic and prokinetic agent. Its therapeutic effects are mediated by a dual mechanism: it antagonizes D₂ receptors in the chemoreceptor trigger zone of the brain, which suppresses nausea and vomiting, and it acts as an agonist at serotonin 5-HT₄ receptors in the gastrointestinal tract, which enhances gut motility.[10][11] This polypharmacology makes it a valuable tool for studying the interplay between dopaminergic and serotonergic systems.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the selected alternatives, providing a quantitative basis for comparison when evaluating 4-amino-2-chloro-N,N-dimethylbenzamide.

ParameterAmisulprideEntinostat (MS-275)Metoclopramide
Primary Target(s) Dopamine D₂/D₃ ReceptorsClass I HDACs (HDAC1, 2, 3)Dopamine D₂ Receptor, Serotonin 5-HT₄ Receptor
Mechanism of Action Selective AntagonistSelective InhibitorAntagonist (D₂) / Agonist (5-HT₄)
Potency (IC₅₀ / Kᵢ) D₂ Receptor: Kᵢ = 3.0 nM; IC₅₀ = 27 nM[12][13]D₃ Receptor: Kᵢ = 3.5 nM; IC₅₀ = 3.6 nM[12][13]HDAC1: IC₅₀ = 243 nM[5]HDAC2: IC₅₀ = 453 nM[5]HDAC3: IC₅₀ = 248 nM[5]D₂ Receptor: Kᵢ = 28.8 nM[10]
Key Applications Schizophrenia, Dysthymia[3][4]Oncology (e.g., B-cell lymphoma, breast cancer)[9][14]Antiemetic, Gastroparesis, GERD
Selectivity Profile Highly selective for D₂/D₃ over other dopamine and serotonin receptors.[1][3]Selective for Class I over most other HDAC classes.[8][15]Also shows 5-HT₃ antagonist activity at higher doses.[10]

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential research pathways for 4-amino-2-chloro-N,N-dimethylbenzamide, the following diagrams illustrate a candidate signaling pathway and a standard experimental workflow.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Benzamide Benzamide Antagonist (e.g., Amisulpride, 4-amino-2-chloro-N,N-dimethylbenzamide?) Benzamide->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion channel modulation, gene transcription) PKA->Downstream

Caption: Potential mechanism of action via Dopamine D₂ receptor antagonism.

Experimental_Workflow start Start: Synthesize & Purify 4-amino-2-chloro-N,N-dimethylbenzamide step1 Primary Screening: Broad panel of receptor binding & enzyme inhibition assays start->step1 decision1 Identified 'Hit'? step1->decision1 step2a Dopaminergic Target Pathway decision1->step2a Yes (e.g., D₂ Hit) step2b Epigenetic Target Pathway decision1->step2b Yes (e.g., HDAC Hit) step5 Lead Optimization & In Vivo Studies decision1->step5 No Hits / Inactive step3a Dopamine Receptor (D₂, D₃) Binding Assay (Determine Kᵢ) step2a->step3a step3b In Vitro HDAC Activity Assay (Determine IC₅₀) step2b->step3b step4a Cell-based Functional Assay (e.g., cAMP measurement) step3a->step4a step4b Cellular Target Engagement (e.g., Histone Acetylation Western Blot) step3b->step4b step4a->step5 step4b->step5

Caption: A logical workflow for characterizing a novel benzamide compound.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. These methods are fundamental for determining if 4-amino-2-chloro-N,N-dimethylbenzamide shares activity with the established alternatives.

Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay

This experiment quantifies the affinity (Kᵢ) of a test compound for the D₂ receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of 4-amino-2-chloro-N,N-dimethylbenzamide for the human dopamine D₂ receptor.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-selective antagonist).

  • Test Compounds: 4-amino-2-chloro-N,N-dimethylbenzamide, Amisulpride (positive control), Metoclopramide (positive control), dissolved in DMSO.

  • Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone.[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well filter plates (GF/B or GF/C filters) and a vacuum manifold.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and controls (e.g., 11 points, 1:3 dilution starting from 10 µM) in assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound/controls.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kₑ, e.g., 0.2-0.5 nM) to all wells.

  • Membrane Addition: Thaw D₂ receptor membranes on ice. Dilute in ice-cold assay buffer to a concentration of 5-10 µg protein per well. Add 100 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Trustworthiness Check: The positive control (Amisulpride) Kᵢ should be within the expected nanomolar range.[12][13] The specific binding window (Total/NSB) should be greater than 5 for a robust assay.

Protocol 2: In Vitro Fluorometric HDAC Activity Assay

This experiment measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Objective: To determine the IC₅₀ of 4-amino-2-chloro-N,N-dimethylbenzamide against HDAC1.

Materials:

  • Recombinant Enzyme: Purified, active human HDAC1.

  • Substrate: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer Solution: A trypsin-based solution that cleaves the deacetylated substrate to release a fluorescent molecule.

  • Test Compounds: 4-amino-2-chloro-N,N-dimethylbenzamide, Entinostat (positive control), dissolved in DMSO.

  • Assay Buffer: Typically 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

  • Black 96-well or 384-well plates.

  • Fluorescence plate reader (Excitation ~355 nm, Emission ~460 nm).[17]

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound and Entinostat in assay buffer. Add 5 µL of each concentration to the wells of a black microplate. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Addition: Dilute HDAC1 enzyme in cold assay buffer to the working concentration. Add 10 µL of the diluted enzyme to all wells except the "no enzyme" background controls.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the fluorogenic substrate in assay buffer. Add 10 µL to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes. The reaction should be within the linear range, typically <20% substrate turnover.

  • Reaction Termination & Development: Add 25 µL of Developer solution to all wells. This stops the HDAC reaction and initiates the fluorescent signal generation. Incubate at room temperature for 15-20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" wells) from all other readings.

    • Calculate the percent inhibition relative to the "no inhibitor" control wells.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The IC₅₀ for the positive control, Entinostat, should align with its known potency for HDAC1 (~243 nM).[5] The signal-to-background ratio should be robust (ideally >10).

Conclusion and Future Directions

The substituted benzamide 4-amino-2-chloro-N,N-dimethylbenzamide stands as an intriguing candidate for drug discovery, backed by a rich history of pharmacologically active analogs. Its structural features suggest a primary hypothesis of activity as either a dopamine D₂/D₃ receptor antagonist or a Class I HDAC inhibitor. By employing the rigorous comparative framework and validated experimental protocols outlined in this guide, researchers can systematically and efficiently determine its biological target, potency, and selectivity.

Should the compound demonstrate potent activity in either of the proposed pathways, the logical next steps would involve cell-based functional assays (e.g., cAMP modulation for D₂ receptors or cellular histone acetylation for HDACs), followed by selectivity profiling against other receptor subtypes or HDAC isoforms. This structured approach, grounded in a comparison with established alternatives like Amisulpride and Entinostat, provides a clear and scientifically sound path from initial characterization to potential lead optimization.

References

  • Metoclopramide - Wikipedia. [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology - Psych Scene Hub. (2020-12-01). [Link]

  • Shakil, A., et al. (2023-09-04). Metoclopramide - StatPearls - NCBI Bookshelf. [Link]

  • Leucht, S., et al. (1999). Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials. PubMed. [Link]

  • metoclopramide [Ligand Id: 241] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Kozikowski, A. P., et al. (2007). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC - NIH. [Link]

  • Amisulpride - Wikipedia. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D 2 and D 3 , while R Enantiomers Engage 5-HT 7 - ResearchGate. (2019-08-17). [Link]

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  • Cosenza, M., et al. (2013). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. British Journal of Haematology. [Link]

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  • Tsvetkov, E., et al. (2016). Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus. PubMed Central. [Link]

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  • Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. [Link]

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from a Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, identifying a potent lead compound is merely the first step. The true challenge lies in characterizing its selectivity. Off-target interactions can lead to unforeseen toxicity or polypharmacology, derailing an otherwise promising clinical candidate. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using a hypothetical lead compound, Comp-X , as our case study. Comp-X was developed from the versatile 4-amino-2-chloro-N,N-dimethylbenzamide scaffold, a common starting point in medicinal chemistry for creating complex bioactive molecules.[1] While this guide focuses on Comp-X, the principles and methodologies described herein are universally applicable for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for their small molecule inhibitors.

Our approach is a multi-tiered strategy, progressing from broad, high-throughput screening to deep, unbiased proteome-wide analysis. This ensures a thorough understanding of the compound's behavior, from initial biochemical interactions to target engagement in a complex cellular environment. We will explore three pillars of modern selectivity profiling:

  • Large-Panel Kinase Binding Assays: To understand the compound's interaction landscape across the human kinome.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiologically relevant cellular context.

  • Chemoproteomic Profiling: To provide an unbiased, global view of on- and off-target interactions within the entire proteome.

By integrating data from these orthogonal approaches, we can construct a high-confidence "selectivity fingerprint" for Comp-X, enabling informed decisions for its continued development.

Phase 1: Mapping the Kinome Interaction Landscape

The first and most critical step is to understand how our lead compound, Comp-X, interacts with its intended protein family—the kinases. Given that most kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity is a common challenge.[2] A comprehensive profiling campaign against a large panel of kinases is essential to identify both intended and unintended interactions early in the discovery process.[3][4]

For this, we utilize a competition binding assay platform, such as KINOMEscan®, which measures the thermodynamic binding affinity (Kd) of a compound against a panel of over 450 human kinases.[5][6] Unlike activity-based assays, this method is independent of ATP concentration and provides a true measure of binding, which is crucial for accurate structure-activity relationship (SAR) analysis.[6]

Experimental Protocol: Large-Panel Kinase Profiling
  • Compound Preparation: Solubilize Comp-X and a control inhibitor (e.g., Staurosporine, a non-selective kinase inhibitor) in 100% DMSO to create a 100X stock solution.

  • Assay Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound.[6] Comp-X will compete with the immobilized ligand for binding to the kinase's active site.

  • Competition Assay: The kinase, immobilized ligand, and Comp-X (at a fixed concentration, e.g., 1 µM) are incubated to allow binding to reach equilibrium.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.[6]

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% and a high-affinity control represents 0%. A lower %Ctrl value signifies a stronger interaction.

  • Follow-up Kd Determination: For any significant "hits" (e.g., %Ctrl < 10), a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).[5]

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Compound Comp-X Stock (DMSO) Incubation Incubate Components: Comp-X + Kinase + Beads Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Beads Immobilized Ligand Beads Beads->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Calculate % of Control Identify Hits qPCR->Data Kd Determine Kd for Hits (Dose-Response) Data->Kd

Caption: Workflow for Large-Panel Kinase Profiling.
Data Presentation: Comp-X vs. Alternative Inhibitor

Below is a hypothetical comparison of Comp-X (designed as a selective inhibitor for Kinase A) against a known multi-targeted inhibitor, "Inhibitor-M".

Target KinaseComp-X Kd (nM)Inhibitor-M Kd (nM)Selectivity Notes
Kinase A (Primary Target) 5.2 15.8 Comp-X shows high potency for the intended target.
Kinase B (Family Member)85025.1Comp-X is highly selective against a closely related kinase.
Kinase C (Off-Target)>10,000120Inhibitor-M shows significant off-target activity.
Kinase D (Off-Target)1,50095.5Comp-X has a weak off-target interaction.
Kinase E (Off-Target)>10,0004,500Both compounds show low affinity.

Phase 2: Verifying Target Engagement in a Cellular Milieu

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's efficacy.[7] Therefore, it is crucial to confirm that Comp-X engages its intended target within intact cells.[1][8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[9]

The principle of CETSA is based on ligand-induced thermal stabilization.[10][11] When a protein binds to a ligand (like Comp-X), it becomes more resistant to heat-induced denaturation. By heating cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Grow a relevant cell line (e.g., one that endogenously expresses Kinase A) to ~80% confluency. Treat the cells with Comp-X (at various concentrations) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer to release the soluble proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (Kinase A) using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase A (relative to the non-heated control) against the temperature for both vehicle- and Comp-X-treated samples. A shift in the melting curve to the right indicates target engagement and stabilization.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Expressing Target Treat Treat Cells with Comp-X or Vehicle (DMSO) Cells->Treat Heat Heat Cell Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect Quantify Quantify Soluble Target Protein (e.g., Western Blot) Collect->Quantify Plot Plot Melting Curve & Determine Thermal Shift Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Isothermal Dose-Response

To quantify the potency of target engagement in cells, an isothermal dose-response (ITDRF) experiment is performed at a single temperature (chosen from the melting curve, e.g., 54°C) with varying concentrations of Comp-X.

CompoundCellular EC50 (µM)Max Stabilization (%)Notes
Comp-X 0.85 85 Demonstrates potent target engagement in intact cells.
Inhibitor-M 2.5 70 Less potent in a cellular context compared to Comp-X.

Phase 3: Unbiased Off-Target Discovery with Chemoproteomics

While targeted assays are essential, they are inherently biased towards known interactions. To build a truly comprehensive safety and selectivity profile, we must employ an unbiased method to discover unanticipated off-targets across the entire proteome.[14][15] Activity-Based Protein Profiling (ABPP), a subset of chemoproteomics, is an ideal technology for this purpose.[16][17]

ABPP uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems.[18] In a competitive ABPP experiment, we assess how Comp-X competes with a broad-spectrum probe for binding to proteins in a cell lysate. Proteins that show reduced probe labeling in the presence of Comp-X are identified as direct or allosteric binders.[19]

Experimental Protocol: Competitive ABPP
  • Proteome Preparation: Prepare a native cell lysate from a relevant cell line.

  • Competitive Incubation: Treat aliquots of the proteome with Comp-X (at a high concentration, e.g., 10 µM) or a vehicle control (DMSO) for 30 minutes.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged kinase probe (e.g., an ATP-acyl-phosphate probe) to all samples and incubate for a specified time. This probe will covalently label the active site of many kinases and other ATP-binding proteins.

  • Click Chemistry: Ligate a biotin tag to the probe-labeled proteins via copper-catalyzed click chemistry.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Compare the protein abundance between the Comp-X-treated and vehicle-treated samples. A significant reduction in a protein's signal in the Comp-X sample indicates it is a potential off-target.

G cluster_prep Competitive Labeling cluster_enrich Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Lysate Native Cell Lysate Treat Incubate Lysate with Comp-X or Vehicle Lysate->Treat Probe Add Broad-Spectrum Alkyne-Tagged Probe Treat->Probe Click Ligate Biotin Tag (Click Chemistry) Probe->Click Enrich Enrich Labeled Proteins (Streptavidin Beads) Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify Compare Compare Comp-X vs. Vehicle to Find Off-Targets Identify->Compare

Caption: Workflow for Competitive Chemoproteomics (ABPP).
Data Presentation: Summary of Off-Target Hits

This table summarizes potential off-targets for Comp-X identified through ABPP and validated with orthogonal assays.

Potential Off-TargetProtein FamilyABPP Signal Reduction (%)Validation Kd (nM)Implication
Kinase A (On-Target) Tyrosine Kinase 95 5.2 Confirms primary target engagement.
Kinase DSer/Thr Kinase681,500Validates weak off-target interaction seen in profiling.
Protein XNon-kinase ATPase55>10,000Likely a low-affinity binder, low risk.
Protein Y Metabolic Enzyme 82 450 Novel, unexpected off-target requiring further investigation.

Synthesizing the Data: A Unified View of Selectivity

The true power of this multi-faceted approach comes from integrating the data to form a holistic view of Comp-X's selectivity profile.

  • Kinase Profiling provided a broad map of the kinome, showing Comp-X is a potent and selective inhibitor of Kinase A with a minor interaction with Kinase D.

  • CETSA confirmed that this potent activity translates into direct target engagement within the complex cellular environment.

  • Chemoproteomics validated the on-target and the weak Kinase D interaction while uncovering a completely novel and unexpected off-target, Protein Y, a metabolic enzyme.

This integrated dataset allows us to move forward with a clear understanding of Comp-X's potential liabilities. The next steps would involve investigating the functional consequences of inhibiting Protein Y to determine if this off-target activity poses a significant risk to the compound's therapeutic window.

The journey of a kinase inhibitor from a chemical scaffold like 4-amino-2-chloro-N,N-dimethylbenzamide to a clinical candidate is fraught with challenges, chief among them being selectivity. A superficial assessment of a compound's activity can be misleading. By employing a rigorous, multi-tiered strategy that combines broad biochemical profiling, cellular target engagement validation, and unbiased proteome-wide screening, we can build a comprehensive and reliable cross-reactivity profile. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach not only de-risks the drug development process but also provides deeper insights into the compound's mechanism of action, ultimately paving the way for safer and more effective therapeutics.

References

  • Stefaniak, J., & Huber, K. V. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(4), 403–406. Available at: [Link]

  • Stefaniak, J., & Huber, K. V. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]

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  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

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  • Yang, T. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

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  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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  • Henderson, M. J., Holbert, M. A., & La-Beck, N. M. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2201–2210. Available at: [Link]

  • ChomiX. (n.d.). Chemoproteomic profiling of protein targets for noncovalent small molecule drugs. Retrieved from [Link]

  • Bantscheff, M., & Lemeer, S. (2015). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2018). Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data. ACS Omega. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive Analysis of Kinase Inhibitor Selectivity. PubMed. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-amino-2-chloro-N,N-dimethylbenzamide (ChemScene CS-0118592). As a substituted benzamide, this compound is utilized in research and drug development, and its handling requires a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This document is designed to provide procedural, step-by-step guidance to ensure the safety of laboratory personnel and the protection of the environment.

Part 1: Hazard Assessment and Immediate Safety

Due to its chemical structure—a chlorinated aromatic amine derivative—4-amino-2-chloro-N,N-dimethylbenzamide must be handled as a hazardous substance.[2] Analogous compounds exhibit a range of health effects that inform the necessary precautions.

Anticipated Hazard Profile
Hazard ClassPotential EffectRationale & Supporting Compounds
Acute Toxicity Harmful if swallowed or inhaled.Benzamide compounds can exhibit oral toxicity.[3] Dust from solid compounds can be harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.A common hazard for substituted benzamides and aromatic amines.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A frequent warning for this class of chemicals, potentially leading to significant injury.[4][5][6][7]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust particles can irritate the respiratory system.[4][8]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds are known for their persistence and potential for environmental harm.[9][10]
Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following should be considered mandatory when handling this compound in any form.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield that conforms to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of them immediately after handling the compound or if contamination is suspected.[1]

  • Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of splashes or dust generation, a chemical-resistant apron or coveralls should be worn.[2][13]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator is necessary.[13]

Part 2: Step-by-Step Disposal and Decontamination Protocol

The disposal of 4-amino-2-chloro-N,N-dimethylbenzamide must be managed through your institution's hazardous waste program.[14] At no point should this chemical be disposed of in the general trash or down the sewer system.[15]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.[16]

  • Solid Waste:

    • Collect pure 4-amino-2-chloro-N,N-dimethylbenzamide waste and materials lightly contaminated with the solid (e.g., weighing papers, disposable spatulas, contaminated gloves) in a dedicated, durable, and sealable container.[1]

    • This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste (Solutions):

    • Collect solutions containing 4-amino-2-chloro-N,N-dimethylbenzamide in a leak-proof, screw-cap container compatible with the solvent used.

    • Crucially, do not mix this halogenated waste stream with non-halogenated flammable solvents unless explicitly permitted by your EHS department.[16] Mixing increases disposal costs and complexity.

  • Acutely Contaminated Sharps:

    • Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[17]

Step 2: Container Labeling

Accurate and complete labeling is a legal requirement and essential for safety. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.

The label must include:

  • The full, spelled-out chemical name: "Waste 4-amino-2-chloro-N,N-dimethylbenzamide" . Do not use abbreviations or chemical formulas.[16]

  • A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[16]

  • The date the container was first used for waste accumulation.

  • For solutions, list all constituents, including solvents, with approximate percentages.

Step 3: Waste Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • The SAA must be at or near the point of generation.

  • Store containers in a secondary containment bin to catch any potential leaks.[15]

  • Keep waste containers securely closed at all times, except when adding waste.[16]

  • Segregate the container from incompatible materials, such as strong oxidizing agents.[11]

Step 4: Arranging for Disposal

Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[18] Do not allow waste to accumulate in the lab for extended periods.[17]

The primary disposal route for halogenated organic compounds like this is high-temperature incineration.[19] This process requires specialized facilities capable of reaching temperatures of at least 1100°C (2012°F) to ensure the complete destruction of the molecule and to prevent the formation of highly toxic byproducts such as dioxins and furans.[9][20][21] The resulting acid gases (like HCl) are then neutralized in a scrubber system.[21]

Diagram: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-amino-2-chloro-N,N-dimethylbenzamide.

G cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final Storage & Final Disposal Start Generate Waste: 4-amino-2-chloro-N,N-dimethylbenzamide Identify Identify Waste Type Start->Identify Solid Solid Waste (e.g., powder, contaminated gloves) Identify->Solid Solid Liquid Liquid Waste (e.g., solutions) Identify->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Identify->Sharps Sharps SolidContainer Collect in Labeled, Sealed Container for Halogenated Solids Solid->SolidContainer LiquidContainer Collect in Labeled, Screw-Cap Container for Halogenated Liquids (Do NOT mix with non-halogenated) Liquid->LiquidContainer SharpsContainer Collect in Labeled, Puncture-Proof Sharps Container Sharps->SharpsContainer Store Store in Secondary Containment in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Contact EHS for Waste Pickup Store->Pickup Disposal Final Disposal via High-Temp Incineration by Approved Hazardous Waste Contractor Pickup->Disposal

Caption: Decision workflow for proper disposal of 4-amino-2-chloro-N,N-dimethylbenzamide.

Part 3: Emergency Procedures for Spills

Immediate and correct action is critical in the event of a spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Part 1.

  • Contain the Spill: For a solid spill, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne. For a liquid spill, contain it by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean Up: Carefully collect the spilled material and absorbent, working from the outside in. Use non-sparking tools if a flammable solvent is involved.[2]

  • Package Waste: Place all contaminated materials, including used PPE, into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.

By adhering to these rigorous protocols, you can ensure the safe handling and disposal of 4-amino-2-chloro-N,N-dimethylbenzamide, protecting yourself, your colleagues, and the environment.

References

  • Incineration. Zero Waste Europe.

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.

  • Perspective on halogenated organic compounds. National Center for Biotechnology Information (PMC).

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • Pharma Waste and Isoflurane Safety. University of California, Berkeley, Environment, Health & Safety.

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

  • The problem with halogenated compounds emissions and its solution. Tecam Group.

  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. Thermo Fisher Scientific.

  • Neutralizing Amine. CHIMIART.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • SAFETY DATA SHEET - 4-Aminobenzamide. Fisher Scientific.

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.

  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. Fisher Scientific.

  • Safety Data Sheet - 2-Amino-5-chloro-N,3-dimethylbenzamide. Biosynth.

  • SAFETY DATA SHEET - 4-Chloro-N,N-diethylbenzamide. Fisher Scientific.

  • MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. MolCore.

  • SAFETY DATA SHEET - 3-Aminobenzamide. Fisher Scientific.

  • Producing Aromatic Amines (A-Level). ChemistryStudent.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • A Novel Amine Neutralizer. Advancion.

  • Amine Reactivity. Michigan State University Department of Chemistry.

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited.

  • 4-Chloro-N,N-dimethylbenzamide. PubChem, National Institutes of Health (NIH).

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET - p-Aminobenzamide. Sigma-Aldrich.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).

  • 4-Amino-2-chloro-n,n-dimethylbenzamide. ChemScene.

  • Safety Data Sheet - 3-amino Benzamide. Cayman Chemical.

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A Comprehensive Guide to the Safe Handling of 4-amino-2-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Stance

Given the limited specific toxicological data for 4-amino-2-chloro-N,N-dimethylbenzamide, we must infer its potential hazards from analogous compounds. Substituted benzamides can exhibit a range of hazardous properties. Therefore, it is prudent to treat this compound as potentially hazardous.

Anticipated Hazard Profile:

Hazard ClassPotential EffectRationale
Acute Toxicity (Oral) Harmful if swallowed.[5]A known hazard for some substituted benzamides.
Skin Corrosion/Irritation May cause skin irritation.[6][7]A common property of aromatic amines and amides.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[6][7][8]A significant risk associated with many powdered chemicals.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[6]Fine powders can be easily aerosolized and inhaled.

It is imperative to handle this compound with the assumption that it possesses these hazards. A thorough risk assessment should be conducted before any new or modified procedure involving this chemical.[3]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling 4-amino-2-chloro-N,N-dimethylbenzamide. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][9]Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection, especially during weighing and transfer operations where splashing is a risk.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator or use of a certified chemical fume hood.[2][3]All manipulations of the solid compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate particulate filter is mandatory.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 4-amino-2-chloro-N,N-dimethylbenzamide risk_assessment Conduct Risk Assessment start->risk_assessment small_scale Small-scale solution handling (<1g)? risk_assessment->small_scale solid_handling Handling solid or potential for dust/aerosol? small_scale->solid_handling No level_c Level C PPE: - Chemical safety goggles - Nitrile gloves - Lab coat small_scale->level_c Yes solid_handling->level_c No level_b Enhanced PPE: - Chemical safety goggles & face shield - Nitrile gloves - Lab coat - Use in fume hood or wear respirator solid_handling->level_b Yes end Proceed with experiment level_c->end level_b->end

Caption: PPE selection workflow for handling 4-amino-2-chloro-N,N-dimethylbenzamide.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Area: Designate a specific area for handling 4-amino-2-chloro-N,N-dimethylbenzamide, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus, before introducing the chemical to the work area.

Handling:

  • Weighing: Tare a sealed container on the balance. Carefully add the desired amount of 4-amino-2-chloro-N,N-dimethylbenzamide to the container within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.

  • Transfers: Use appropriate tools, such as a powder funnel or spatula, to transfer the solid. Avoid pouring the powder directly from a large container to a smaller one to minimize dust generation.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][8]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste stream.

Disposal Plan: Responsible Stewardship

The disposal of 4-amino-2-chloro-N,N-dimethylbenzamide and any associated contaminated materials must be handled as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, and gloves, in a clearly labeled, sealed container.[4]

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof container that is compatible with the solvent used.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-amino-2-chloro-N,N-dimethylbenzamide".[4]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Never dispose of this chemical down the drain or in the regular trash.

The following diagram outlines the workflow for the proper disposal of 4-amino-2-chloro-N,N-dimethylbenzamide.

Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in labeled, leak-proof liquid waste container liquid_waste->collect_liquid storage Store in designated hazardous waste area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for 4-amino-2-chloro-N,N-dimethylbenzamide waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • New Jersey Department of Health. HAZARD SUMMARY BENZAMIDE.
  • Combi-Blocks. Safety Data Sheet - 4-Amino-2-chloro-N,N-dimethylbenzamide.
  • Benchchem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-N,N-diethylbenzamide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Sigma-Aldrich. SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Biosynth. Safety Data Sheet - 2-Amino-5-chloro-N,3-dimethylbenzamide.
  • Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • Benchchem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.